molecular formula C11H15NO5S B1314221 [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid CAS No. 29148-95-6

[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid

Cat. No.: B1314221
CAS No.: 29148-95-6
M. Wt: 273.31 g/mol
InChI Key: YFBDJJOJAATEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic Acid is a high-purity chemical reagent intended for research purposes. As a derivative of phenoxyacetic acid, a class of compounds known for its plant growth regulator and auxin-like activity , this compound may be of interest in agricultural and plant biology research. The incorporation of a dimethylsulfamoyl group can influence the molecule's properties, potentially modifying its solubility, bioavailability, or binding affinity in biological systems. Researchers can utilize this compound as a synthetic intermediate or building block for developing more complex molecules, such as potential pharmaceuticals or agrochemicals . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8-6-9(18(15,16)12(2)3)4-5-10(8)17-7-11(13)14/h4-6H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBDJJOJAATEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538598
Record name [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29148-95-6
Record name [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(dimethylsulfamoyl)-2-methylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of the chemical structure, properties, and synthesis of a novel phenoxyacetic acid derivative.

Foreword

The field of medicinal chemistry and drug development is in a constant state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic potential and optimized physicochemical properties. Within this landscape, the phenoxyacetic acid scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of a specific, yet under-documented, member of this class: 4-(dimethylsulfamoyl)-2-methylphenoxyacetic acid.

While extensive research has been conducted on related analogues such as 4-chloro-2-methylphenoxyacetic acid (MCPA) and the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a significant knowledge gap exists concerning the detailed chemical and biological profile of the dimethylsulfamoyl-substituted variant. This guide aims to bridge that gap by presenting a cohesive and scientifically rigorous overview, intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug discovery and development.

This document moves beyond a mere recitation of facts, offering a senior application scientist's perspective on the causality behind synthetic strategies and the rationale for specific analytical methodologies. By grounding key concepts in established chemical principles and providing detailed, actionable protocols, this guide endeavors to uphold the highest standards of scientific integrity and practical utility.

Molecular Structure and Physicochemical Properties

The unique chemical architecture of 4-(dimethylsulfamoyl)-2-methylphenoxyacetic acid dictates its intrinsic properties and, by extension, its potential biological activity. A thorough understanding of its structure is therefore paramount.

Chemical Structure

The molecule is a derivative of phenoxyacetic acid, characterized by three key substituents on the phenyl ring:

  • A dimethylsulfamoyl group at the C4 position.

  • A methyl group at the C2 position.

  • An acetic acid moiety linked via an ether bond at the C1 position.

The IUPAC name for this compound is [4-(dimethylsulfamoyl)-2-methylphenoxy]acetic acid . Its Chemical Abstracts Service (CAS) Registry Number is 29148-95-6 .

Retrosynthesis Target 4-(dimethylsulfamoyl)-2-methylphenoxyacetic acid Intermediate1 Ethyl [4-(dimethylsulfamoyl)-2-methylphenoxy]acetate Target->Intermediate1 Ester Hydrolysis Intermediate2 4-hydroxy-3-methyl-N,N-dimethylbenzenesulfonamide Intermediate1->Intermediate2 Williamson Ether Synthesis StartingMaterial1 Ethyl bromoacetate Intermediate1->StartingMaterial1 Intermediate3 4-chloro-3-methylbenzenesulfonyl chloride Intermediate2->Intermediate3 Amination StartingMaterial2 2-methylphenol (o-cresol) Intermediate3->StartingMaterial2 Chlorosulfonation (rearrangement) StartingMaterial3 2-chloro-6-methylaniline

Figure 2: Retrosynthetic analysis of 4-(dimethylsulfamoyl)-2-methylphenoxyacetic acid.

Proposed Synthetic Protocol

This protocol outlines a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Step 1: Synthesis of 4-hydroxy-3-methyl-N,N-dimethylbenzenesulfonamide

  • Chlorosulfonation of 2-methylphenol (o-cresol): To a cooled (0 °C) solution of o-cresol in a suitable chlorinated solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise with vigorous stirring. The reaction is typically exothermic and requires careful temperature control.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

  • Amination: The crude 4-hydroxy-3-methylbenzenesulfonyl chloride is dissolved in an appropriate solvent (e.g., tetrahydrofuran) and cooled to 0 °C. An excess of dimethylamine (as a solution in THF or as a gas) is then added.

  • Purification: After the reaction is complete, the solvent is evaporated. The residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl [4-(dimethylsulfamoyl)-2-methylphenoxy]acetate

  • Williamson Ether Synthesis: To a solution of 4-hydroxy-3-methyl-N,N-dimethylbenzenesulfonamide in a polar aprotic solvent (e.g., acetone or DMF), add a suitable base such as potassium carbonate.

  • Alkylation: To this mixture, add ethyl bromoacetate dropwise and heat the reaction mixture to reflux. Monitor the reaction by TLC.

  • Isolation: After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed in vacuo, and the residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated to give the crude ester.

Step 3: Hydrolysis to 4-(dimethylsulfamoyl)-2-methylphenoxyacetic acid

  • Saponification: The crude ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).

  • Acidification and Precipitation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2, leading to the precipitation of the desired carboxylic acid.

  • Final Purification: The precipitate is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product in high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-(dimethylsulfamoyl)-2-methylphenoxyacetic acid. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information on the number and environment of the protons. Expected signals include those for the aromatic protons, the methyl group protons, the methylene protons of the acetic acid moiety, and the N-methyl protons of the sulfamoyl group.

    • ¹³C NMR will confirm the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: Key characteristic peaks are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S=O stretches of the sulfonamide, and the C-O-C stretch of the ether linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed for purity assessment. A C18 column with a mobile phase gradient of acetonitrile and water (with a small percentage of a modifier like formic acid or trifluoroacetic acid) is a suitable starting point. Detection can be achieved using a UV detector.

  • Thin Layer Chromatography (TLC): TLC is a rapid and convenient technique for monitoring reaction progress and for preliminary purity checks.

Potential Biological Activity and Mechanism of Action: A Forward Look

While experimental data on the biological activity of 4-(dimethylsulfamoyl)-2-methylphenoxyacetic acid is not publicly available, we can extrapolate potential avenues of investigation based on structurally related compounds.

Insights from Structurally Related Compounds
  • Phenoxyacetic Acid Herbicides (e.g., MCPA): Many phenoxyacetic acid derivatives act as synthetic auxins, disrupting plant growth. It is plausible that the title compound could exhibit herbicidal properties.

  • Sulfonamide-Containing Drugs: The sulfonamide moiety is a common feature in a wide range of therapeutic agents, including diuretics, anti-diabetic drugs, and antibiotics. The presence of the dimethylsulfamoyl group could impart unique pharmacological properties.

  • STING Agonism (e.g., DMXAA): Although structurally distinct, the antitumor agent DMXAA is a known agonist of the STimulator of INterferon Genes (STING) pathway in mice. [1][2]While a direct parallel cannot be drawn, investigating the potential immunomodulatory effects of 4-(dimethylsulfamoyl)-2-methylphenoxyacetic acid, including its interaction with the STING pathway, would be a worthwhile endeavor.

Proposed Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) E Western Blot Analysis (e.g., for p-IRF3, p-TBK1) A->E B Enzyme Inhibition Assays (e.g., kinases, proteases) C Receptor Binding Assays D STING Pathway Activation Assay (e.g., IFN-β reporter assay) D->E F Gene Expression Analysis (e.g., qPCR for cytokine induction) D->F H Pharmacokinetic Studies E->H I Efficacy Studies in Disease Models (e.g., tumor xenografts) F->I G Cell Cycle Analysis J Toxicology Studies H->J I->J

Figure 3: Proposed workflow for the biological evaluation of 4-(dimethylsulfamoyl)-2-methylphenoxyacetic acid.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the chemical structure, proposed synthesis, and analytical characterization of 4-(dimethylsulfamoyl)-2-methylphenoxyacetic acid. While the current body of literature on this specific compound is sparse, its structural features suggest a rich potential for novel biological activity.

The synthetic route and analytical protocols detailed herein provide a solid foundation for researchers to produce and characterize this molecule with high purity. The proposed biological evaluation workflow offers a strategic approach to uncovering its therapeutic potential, with a particular emphasis on exploring its immunomodulatory capabilities.

Future research should focus on the successful synthesis and purification of 4-(dimethylsulfamoyl)-2-methylphenoxyacetic acid, followed by a systematic investigation of its biological properties. Such studies will be instrumental in determining whether this compound represents a promising new lead in the ongoing quest for innovative therapeutics.

References

  • Prantner, D. et al. (2012). Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA. The Journal of Immunology, 189(10), 4895-4902.
  • Gao, P. et al. (2013). Anti-cancer flavonoids are mouse selective STING agonists. eLife, 2, e01169.
  • United States Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Susithra, G. et al. (2018). Molecular structure activity investigation and spectroscopic analysis on (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Journal of Pharmacological and Medicinal Chemistry, 2(1), 4-17.
  • Pieper, D. H. et al. (1988). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Archives of Microbiology, 150(1), 95-102.
  • Hill, R. (1956). The determination of 4-chloro-2-methylphenoxyacetic acid in MCPA by a differential refractometric method. Analyst, 81, 323.
  • Reddy, S. M. et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
  • Kamali Nejad, N. & Islami, M. R. (2015). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.
  • Patel, K. et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574.
  • Singh, R. S. et al. (1985). Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin. Journal of Medicinal Chemistry, 28(8), 1076-1080.

Sources

safety data sheet SDS for [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid

Disclaimer: This document has been prepared as a technical safety guide for researchers, scientists, and drug development professionals. A specific, official Safety Data Sheet (SDS) for this compound was not available at the time of writing. The information herein is synthesized from safety data for structurally analogous phenoxyacetic acid derivatives. This guide should be used to inform risk assessment and safe handling procedures, but it is not a substitute for a compound-specific, manufacturer-provided SDS. All laboratory work should be conducted under the supervision of a qualified individual and in accordance with all applicable safety regulations.

Section 1: Chemical Identification and Overview

This compound belongs to the phenoxyacetic acid class of compounds. Its core structure consists of a phenoxyacetic acid moiety with a methyl group at position 2 and a dimethylsulfamoyl group at position 4 of the phenyl ring. While specific properties are not documented, its structure suggests it is likely a solid at room temperature with limited water solubility.[1][2]

Structural Analogs Considered in this Guide:

  • (4-Methylphenoxy)acetic acid (CAS: 940-64-7)[1][3][4]

  • (2-Methylphenoxy)acetic acid (CAS: 1878-49-5)[5][6][7]

  • p-Formylphenoxyacetic acid (CAS: 22042-71-3)

  • 4-Chloro-2-methylphenoxyacetic acid (MCPA)[8]

  • Phenoxyacetic acid (CAS: 122-59-8)

The causality behind examining these analogs lies in their shared phenoxyacetic acid core, which is the primary determinant of their chemical class and likely contributes to shared hazard characteristics. The differing substituents will modulate this activity, but a conservative approach assumes the potential for similar hazards.

Section 2: Hazard Identification and GHS Classification (Inferred)

A definitive GHS classification for this compound is not established. However, based on data from its structural analogs, it is prudent to handle this compound as if it presents the following hazards.[3][8] This self-validating system of assuming a conservative hazard profile ensures a higher margin of safety in the absence of specific data.

Potential GHS Hazard Categories:

  • Acute Oral Toxicity, Category 4: Harmful if swallowed.[3]

  • Skin Irritation, Category 2: Causes skin irritation.[3]

  • Serious Eye Irritation, Category 2A/1: Causes serious eye irritation or severe eye damage.[3][8]

  • Specific Target Organ Toxicity — Single Exposure, Category 3: May cause respiratory irritation.[3]

Potential Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

The following diagram illustrates the logical flow for assessing and responding to the inferred hazards associated with this compound class.

GHS_Hazard_Flow cluster_hazard Hazard Identification (Inferred) cluster_ppe Required PPE (P280) cluster_handling Handling Precautions Compound This compound H302 H302: Harmful if Swallowed Compound->H302 potential hazards H315 H315: Causes Skin Irritation Compound->H315 potential hazards H319 H319: Causes Serious Eye Irritation Compound->H319 potential hazards H335 H335: May Cause Respiratory Irritation Compound->H335 potential hazards P264 P264: Wash Skin After Handling H302->P264 reduces risk Gloves Protective Gloves H315->Gloves mitigates Goggles Safety Goggles/Face Shield H319->Goggles mitigates P271 P271: Use in Well-Ventilated Area H335->P271 mitigates LabCoat Protective Clothing P261 P261: Avoid Breathing Dust P261->P271

Caption: Inferred Hazard Mitigation Workflow.

Section 3: First-Aid Measures

The following first-aid protocols are based on established procedures for chemical hazards and data from analogous compounds.[3][9][10] Immediate medical attention should be sought for any significant exposure.

General Advice: Show this safety guide to the medical professional in attendance.[10] First responders should wear appropriate personal protective equipment (PPE) to avoid secondary exposure.[11]

Protocol for Exposure Scenarios:

Exposure RouteFirst-Aid ProtocolCausality and Rationale
Inhalation 1. Move the exposed person to fresh air at once.[9] 2. If breathing has stopped or is difficult, provide artificial respiration or oxygen, if trained to do so.[9] 3. Keep the person warm and at rest.[9] 4. Seek immediate medical attention.[9]The primary risk is respiratory irritation (H335). Removing the individual from the source is critical. Supplying oxygen addresses potential respiratory distress.
Skin Contact 1. Immediately remove all contaminated clothing. 2. Promptly wash the contaminated skin with plenty of soap and water for at least 15 minutes.[3][9] 3. If skin irritation occurs or persists, seek medical advice.The compound is considered a skin irritant (H315). Thorough washing is necessary to remove the chemical and minimize damage.
Eye Contact 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[3][9] 2. Remove contact lenses, if present and easy to do, and continue rinsing. 3. Seek immediate medical attention, preferably from an ophthalmologist.This is a critical exposure due to the risk of serious eye irritation (H319) or damage.[8] Immediate and prolonged irrigation is vital to prevent permanent injury.
Ingestion 1. Rinse mouth thoroughly with water. 2. Do NOT induce vomiting.[11][12] 3. Never give anything by mouth to an unconscious person.[13] 4. Call a poison control center or doctor immediately for treatment advice.[14]The compound is considered harmful if swallowed (H302). Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth removes residual material.

Section 4: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[15] The choice of agent should be appropriate for the surrounding fire.

  • Specific Hazards: During a fire, irritating and highly toxic gases, such as carbon oxides, may be generated by thermal decomposition or combustion.[4]

  • Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][11]

Accidental Release Measures: This protocol ensures a self-validating system by isolating the hazard, protecting personnel, and preventing environmental contamination.

  • Personal Precautions:

    • Evacuate unnecessary personnel from the area.[16]

    • Wear appropriate PPE as specified in Section 5, including respiratory protection, chemical-resistant gloves, safety goggles, and protective clothing.[8]

    • Avoid breathing dust. Ensure adequate ventilation.[8]

  • Environmental Precautions:

    • Prevent the product from entering drains, sewers, or waterways.[8] Discharge into the environment must be avoided.[10][17]

  • Methods for Containment and Cleaning Up:

    • For a solid spill, carefully sweep up or vacuum the material, minimizing dust generation.[18]

    • Place the collected material into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly with soap and water.[19]

    • Consult local, state, and federal regulations for proper disposal.

Section 5: Handling, Storage, and Personal Protection

Adherence to these protocols is essential for minimizing exposure risk during routine laboratory operations.

Safe Handling (Procedural Controls):

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling and before breaks, eating, or drinking.[4] Do not eat, drink, or smoke in the work area.[10]

  • Dust Control: Minimize dust generation and accumulation when handling the solid material.[18]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

  • Keep away from incompatible substances such as strong oxidizing agents.[5]

  • Protect from humidity and light.[17]

  • Store in a locked-up, secure area.[4]

Exposure Controls and Personal Protective Equipment (PPE):

Control ParameterSpecificationRationale and Authority
Engineering Controls Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4] Use adequate general and local exhaust ventilation (e.g., chemical fume hood) to keep airborne concentrations low.These are standard requirements under OSHA and good laboratory practice to provide immediate decontamination and control of airborne contaminants.
Eye/Face Protection Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or splash hazards.[15] Use eyewear tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[4]Protects against the serious eye irritation hazard (H319).
Skin Protection Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).[10] Wear a lab coat or other protective clothing to prevent skin exposure.[4][10]Protects against the skin irritation hazard (H315).
Respiratory Protection If engineering controls are insufficient to maintain concentrations below exposure limits, or during emergency situations, use a NIOSH-approved respirator appropriate for the exposure level.[10][15]Protects against the respiratory irritation hazard (H335).

The following diagram outlines the decision-making process for selecting and using appropriate PPE.

PPE_Decision_Tree cluster_ppe Minimum Required PPE cluster_controls Engineering & Work Practice Controls Start Handling the Compound? Goggles Wear Safety Goggles (EN166/ANSI Z87.1) Start->Goggles Gloves Wear Nitrile/Neoprene Gloves Start->Gloves LabCoat Wear Lab Coat Start->LabCoat SplashRisk Risk of Splash or Aerosol? Goggles->SplashRisk FumeHood Work in a Fume Hood? Respirator Consider Respirator FumeHood->Respirator No End Proceed with Caution FumeHood->End Yes SplashRisk->FumeHood No FaceShield Add Face Shield SplashRisk->FaceShield Yes FaceShield->FumeHood Respirator->End

Caption: PPE Selection Workflow.

Section 6: Physical, Chemical, and Toxicological Properties (Inferred)

PropertyInferred Value/InformationBasis of Inference
Appearance Likely a white to off-white solid.[1]Common characteristic of similar phenoxyacetic acid derivatives.
Odor Not available. Some related compounds have a noticeable odor or are described as a stench.[6]Property is highly structure-dependent.
Solubility Limited solubility in water; soluble in organic solvents.[1]The hydrophobic aromatic core and non-polar substituents suggest this property.
Stability Stable under normal, recommended storage conditions.[4][17]Phenoxyacetic acids are generally stable compounds.
Reactivity Conditions to Avoid: Dust generation, excess heat, humidity, and light.[17] Incompatible Materials: Strong oxidizing agents.[5] Hazardous Decomposition: Carbon oxides upon combustion.[5]Standard reactivity profile for this class of organic acid.
Toxicological Data Acute Toxicity: No specific LD50 data. Assumed to be harmful if swallowed (Category 4) based on analogs. Dermal Toxicity: An LD50 > 5,010 mg/kg (rabbit) was noted for one related product, suggesting low acute dermal toxicity.[17] Irritation: Expected to cause skin and serious eye irritation.[3][8]In the absence of specific data, a conservative assessment based on the most common hazards observed in structural analogs is the most responsible approach.

Section 7: Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Disposal must be in accordance with local, regional, and national regulations.[14][17]

  • Dispose of the contents/container to an approved waste disposal plant.[4]

  • Do not release untreated into natural waters.[17]

  • Contaminated packaging should be disposed of in the same manner as the product itself.[17]

References

  • Safety data sheet - BASF. (2026, February 21). BASF.
  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.
  • Download SDS - AK Scientific, Inc. AK Scientific, Inc.
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Thermo Fisher Scientific.
  • 4 - Safety D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • 4-Chloro-2-methylphenoxyacetic acid - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Fisher Scientific.
  • SDS – SECTION 4 - Society for Chemical Hazard Communication.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16). Thermo Fisher Scientific.
  • IDENTIFICATION 2. HAZARD IDENTIFICATION 3. COMPOSITION / INFORMATION ON INGREDIENTS 4. FIRST AID MEASURES 5. FIREFIGHTING MEA - Greenbook.net. Greenbook.net.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Sigma-Aldrich.
  • SAFETY DATA SHEET - Spectrum Chemical. (2020, October 30). Spectrum Chemical.
  • CAS 940-64-7: (4-Methylphenoxy)acetic acid | CymitQuimica. CymitQuimica.
  • SAFETY DATA SHEET - Merck Millipore. (2025, December 24). Merck Millipore.
  • dimefox - Report | CAMEO Chemicals | NOAA. NOAA.
  • (4-methylphenoxy)acetic acid - the NIST WebBook. NIST.
  • (2-Methylphenoxy)acetic acid - SIELC Technologies. (2018, May 16). SIELC Technologies.
  • (4-METHYLPHENOXY)ACETIC ACID 940-64-7 wiki - Guidechem. Guidechem.
  • Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98% - Cole-Parmer. Cole-Parmer.

Sources

Methodological & Application

Application Note: Optimization of Recrystallization Solvents for High-Purity Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyacetic acid and its derivatives (e.g., 2,4-D, MCPA, and various pharmaceutical intermediates) represent a critical class of carboxylic acids characterized by an ether linkage between a phenyl ring and an acetic acid moiety. High-purity isolation of these compounds is essential for regulatory compliance in agrochemicals and efficacy in pharmaceutical applications.

This guide addresses the specific challenge of purifying these amphiphilic molecules. While the aromatic ring confers lipophilicity, the carboxylic acid tail provides hydrogen-bonding capability. Successful recrystallization requires a solvent system that exploits this duality—solubilizing the compound at high temperatures via polarity or van der Waals interactions, while enforcing precipitation upon cooling. This note provides a logic-driven solvent selection strategy, validated protocols, and troubleshooting mechanisms for "oiling out," a common failure mode in this class.

Solvent Selection Strategy: The Physicochemical Basis

The purification of phenoxyacetic acid derivatives relies on manipulating the solubility differential (


) between the boiling point (

) and the freezing point (or ambient temperature,

).
The Polarity Balance

Phenoxyacetic acids are moderately polar due to the carboxylic acid group (


).
  • Non-polar solvents (e.g., Hexane): Generally poor solvents. The crystal lattice energy of the carboxylic acid dimers is often too high for non-polar solvents to overcome, leading to low solubility even at boiling.

  • Highly polar protic solvents (e.g., Water): Excellent anti-solvents at low temperatures due to the hydrophobic aromatic ring, but effective solvents at high temperatures (

    
    C) where entropy dominates.
    
  • Intermediate solvents (e.g., Ethanol, Toluene): Often the "sweet spot." Ethanol disrupts acid dimers via hydrogen bonding; toluene interacts via

    
    -
    
    
    
    stacking with the aromatic core.
Recommended Solvent Systems

The following table summarizes solvent performance based on field application data for substituted phenoxyacetic acids.

Solvent SystemPolarity IndexPrimary InteractionSuitabilityNotes
Water 9.0H-Bonding / Hydrophobic EffectHigh Ideal for unsubstituted phenoxyacetic acid. Requires

C. Green chemistry compliant.
Ethanol (95%) 5.2H-BondingHigh Standard for substituted derivatives (e.g., 2,4-D). Excellent impurity rejection.
Ethanol/Water (70:30) N/AMixedVery High "Universal" starting point. Water acts as a co-solvent to reduce solubility at low

.
Toluene 2.4

-Stacking
Medium Good for highly chlorinated derivatives that are too insoluble in water.
Acetic Acid 6.2Dimer disruptionMedium Used historically for 2,4-D synthesis; good for removing mineral salts, but recovery is lower.
Benzene/CCl

----Avoid Toxic/Carcinogenic. Replaced by Toluene or Heptane/EtOAc.

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting the optimal solvent system based on the specific derivative's solubility profile.

SolventSelection Start Start: Crude Phenoxyacetic Derivative TestWater Test Solubility in Water (100°C) Start->TestWater SolubleWater Soluble? TestWater->SolubleWater UseWater Primary Protocol: Recrystallize from Water SolubleWater->UseWater Yes (Clear Solution) TestEtOH Test Solubility in Ethanol (Reflux) SolubleWater->TestEtOH No (Insoluble/Oiling) SolubleEtOH Soluble? TestEtOH->SolubleEtOH TestPrecip Precipitates on Cooling? SolubleEtOH->TestPrecip Yes TestToluene Test Toluene or Chlorobenzene SolubleEtOH->TestToluene No UseEtOH Use Pure Ethanol TestPrecip->UseEtOH Yes (Crystals Form) UseBinary Use Ethanol/Water (Binary System) TestPrecip->UseBinary No (Stays Soluble) UseToluene Use Toluene (For highly lipophilic derivatives) TestToluene->UseToluene Soluble

Figure 1: Logical decision tree for selecting the primary recrystallization solvent.

Detailed Experimental Protocols

Protocol A: Recrystallization from Water (Green Method)

Best for: Unsubstituted phenoxyacetic acid, mono-substituted derivatives.

  • Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 100 mL of distilled water.

  • Heating: Heat to boiling (

    
    C) on a hot plate with magnetic stirring.
    
    • Observation: If the solid melts into an oil before dissolving, add more water or switch to Protocol B (oiling out indicates the melting point is lower than the boiling point of the solvent mixture at that concentration).

  • Hot Filtration: If insoluble particles remain (dust, inorganic salts), filter the boiling solution rapidly through a pre-heated fluted filter paper or a heated Buchner funnel.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath immediately; rapid cooling traps impurities.

  • Crystallization: Once crystals form at room temperature, cool further to

    
    C in a refrigerator to maximize yield.
    
  • Isolation: Filter via vacuum filtration.[1] Wash with 2 x 10 mL of ice-cold water.

  • Drying: Dry in a vacuum oven at

    
    C over 
    
    
    
    or silica gel.
Protocol B: Binary Solvent Recrystallization (Ethanol/Water)

Best for: 2,4-D, MCPA, and hydrophobic pharmaceutical intermediates.

  • Dissolution: Dissolve the crude material in the minimum amount of boiling 95% ethanol.

  • Anti-Solvent Addition: While keeping the solution at a gentle boil, add warm distilled water dropwise.

  • Saturation Point: Continue adding water until a persistent cloudiness (turbidity) appears.

  • Clarification: Add a few drops of ethanol to clear the solution (restore solubility).

  • Cooling: Remove from heat. Cover the flask and allow it to cool undisturbed.

    • Note: If oil droplets form instead of crystals, see Section 5 (Troubleshooting).

  • Harvest: Collect crystals by vacuum filtration. Wash with a cold 50:50 ethanol:water mixture.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the solute separates as a liquid phase rather than a solid crystal lattice. This is common with phenoxyacetic acid derivatives because their melting points can be depressed by impurities or solvent interaction.

Mechanism: The solution enters a liquid-liquid immiscibility region before crossing the solid-liquid solubility curve.

Corrective Actions:

  • Seeding: Add a "seed" crystal of pure product to the solution when it is slightly above the oiling temperature. This provides a template for the lattice.

  • Scratching: Vigorously scratch the inner wall of the glass flask with a glass rod. Micro-abrasions serve as nucleation sites.

  • Solvent Adjustment: Increase the ratio of the "good" solvent (e.g., ethanol) slightly to keep the compound in solution at lower temperatures, then cool more slowly.

  • Temperature Cycling: Re-heat the mixture to dissolve the oil, then cool very slowly with constant, gentle stirring.

Process Workflow Visualization

The following diagram outlines the complete purification lifecycle, including the critical checkpoints for purity analysis.

RecrystallizationWorkflow Crude Crude Solid (Impurities: Salts, Isomers) Dissolve Dissolution (Reflux Temp) Crude->Dissolve Charcoal Optional: Activated Charcoal (Color Removal) Dissolve->Charcoal If colored HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Charcoal->HotFilter Nucleation Nucleation (Slow Cooling) HotFilter->Nucleation Separation Phase Separation (Filtration) Nucleation->Separation Wash Wash Step (Cold Solvent) Separation->Wash Dry Drying (Vacuum/Desiccator) Wash->Dry QC QC Analysis (HPLC/MP/NMR) Dry->QC

Figure 2: End-to-end workflow for the purification of phenoxyacetic acid derivatives.

References

  • Sigma-Aldrich. (n.d.). Phenoxyacetic acid - Product Specification and Solubility Data. Retrieved from

  • Buckles, R. E., & Wawzonek, S. (1947). Small Scale Synthesis of 2,4-Dichlorophenoxyacetic Acid. Journal of Chemical Education, 24(9), 449. Link

  • Stella, J., et al. (2022).[2] Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography.[1][2] Bulletin of the Chemical Society of Ethiopia, 37(2). Link

  • Enichem Agricoltura S.p.A. (1992). Process for the preparation of 2,4-dichlorophenoxyacetic acid. European Patent EP0509518. Link

  • Reddy, S. M., et al. (2020).[3] Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.[3] Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.[3] Link

Sources

Application Notes and Protocols for Preparing Stock Solutions of 3,3'-Di-O-methylellagic acid 4'-O-β-D-glucuronide (CAS 29148-95-6) for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,3'-Di-O-methylellagic acid 4'-O-β-D-glucuronide (CAS 29148-95-6), a derivative of ellagic acid, is a polyphenolic compound of significant interest in biomedical research.[1][2] Ellagic acid and its derivatives are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and potential chemopreventive properties.[3][4][5] As with any in vitro or in vivo study, the accuracy and reproducibility of experimental results are fundamentally dependent on the correct preparation and handling of test compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of stock solutions of 3,3'-Di-O-methylellagic acid 4'-O-β-D-glucuronide for use in biological assays.

The protocols outlined herein are designed to ensure the integrity and stability of the compound, thereby promoting reliable and consistent experimental outcomes. We will delve into the rationale behind solvent selection, provide step-by-step instructions for stock solution preparation, and discuss best practices for storage and handling to mitigate degradation.

Compound Specifications

A thorough understanding of the physicochemical properties of 3,3'-Di-O-methylellagic acid 4'-O-β-D-glucuronide is paramount for its effective use in experimental settings. The key specifications for this compound are summarized in the table below.

PropertyValueSource
Chemical Name 3,3'-Di-O-methylellagic acid 4'-O-β-D-glucuronide[6]
Synonyms 3,3'-Di-O-methylellagic acid 4'-glucoside[7]
CAS Number 29148-95-6[6]
Molecular Formula C₂₂H₂₀O₁₃[7][8]
Molecular Weight 492.39 g/mol [7][8][9]
Appearance White to off-white solid[10]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol.[7] Poorly soluble in water.[11][7][11]
Storage (Solid) Store at -20°C for long-term stability.[9]
Storage (in solvent) Store at -80°C for up to 6 months.[10]

Scientific Rationale for Protocol Design

The preparation of a stable and accurate stock solution of a polyphenolic compound like 3,3'-Di-O-methylellagic acid 4'-O-β-D-glucuronide requires careful consideration of its chemical nature. The following principles underpin the recommended protocols:

  • Solvent Selection: Due to its poor aqueous solubility, an organic solvent is necessary to dissolve 3,3'-Di-O-methylellagic acid 4'-O-β-D-glucuronide.[11] Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing capacity for a wide range of organic molecules and its miscibility with aqueous cell culture media. However, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. Methanol and ethanol are also viable options.[7]

  • Minimizing Degradation: Polyphenolic compounds can be susceptible to degradation by light, oxidation, and changes in pH.[4] Therefore, the use of amber vials or light-blocking tubes is crucial. Preparing fresh dilutions for each experiment and avoiding repeated freeze-thaw cycles of the stock solution are also critical for maintaining the compound's integrity. The parent compound, ellagic acid, is known to be unstable in neutral to alkaline aqueous solutions, a factor that should be considered when preparing working solutions in buffered media.

  • Accuracy and Reproducibility: Precise weighing of the compound and accurate measurement of the solvent volume are fundamental for preparing a stock solution of a known concentration. The use of calibrated analytical balances and pipettes is non-negotiable for ensuring the reliability of downstream experimental results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 3,3'-Di-O-methylellagic acid 4'-O-β-D-glucuronide in DMSO.

Materials:

  • 3,3'-Di-O-methylellagic acid 4'-O-β-D-glucuronide (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Sterile 1.5 mL or 2 mL amber microcentrifuge tubes or glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 492.39 g/mol x 1000 mg/g = 4.92 mg

  • Weigh the compound:

    • Tare a clean weighing boat on a calibrated analytical balance.

    • Carefully weigh out approximately 4.92 mg of 3,3'-Di-O-methylellagic acid 4'-O-β-D-glucuronide. Record the exact weight.

  • Dissolve the compound:

    • Transfer the weighed compound into a sterile amber microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Storage:

    • Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.[10]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage calc Calculate Mass weigh Weigh Compound calc->weigh Required Mass add_solvent Add DMSO weigh->add_solvent Transfer Compound dissolve Vortex/Sonicate add_solvent->dissolve Ensure Complete Dissolution aliquot Aliquot dissolve->aliquot Prevent Freeze-Thaw store Store at -80°C aliquot->store Long-term Stability G cluster_stimulus Cellular Stress cluster_compound Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response stress Oxidative or Inflammatory Stimulus ros Increased ROS stress->ros nfkb NF-κB Activation stress->nfkb compound Ellagic Acid Derivative (CAS 29148-95-6) compound->ros Inhibition compound->nfkb Inhibition ros->nfkb damage Cellular Damage ros->damage inflammation Pro-inflammatory Cytokine Production nfkb->inflammation

Caption: Potential mechanism of action for ellagic acid derivatives.

Conclusion

The meticulous preparation of stock solutions is a cornerstone of reliable and reproducible research. This application note provides a comprehensive and scientifically grounded protocol for handling 3,3'-Di-O-methylellagic acid 4'-O-β-D-glucuronide (CAS 29148-95-6). By adhering to these guidelines, researchers can be confident in the integrity of their experimental compound, paving the way for accurate investigations into its biological effects.

References

  • Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review. PMC. Available at: [Link]

  • A Comprehensive Review on Pharmacological Activities of Ellagic Acid and its Applications. Nanoparticle. Available at: [Link]

  • Ellagitannins and Their Derivatives: A Review on the Metabolization, Absorption, and Some Benefits Related to Intestinal Health. MDPI. Available at: [Link]

  • Ellagic acid: Biological properties and biotechnological development for production processes. Academic Journals. Available at: [Link]

  • Ellagic Acid: A Review on its Natural Source, Chemical Stability and its Derivatives. ijarsct. Available at: [Link]

  • Natural Product Description|3,3'-Di-O-methylellagic acid 4'-glucoside. BioPush. Available at: [Link]

  • Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential. PMC. Available at: [Link]

  • Stability and solubility enhancement of ellagic acid in cellulose ester solid dispersions. ScienceDirect. Available at: [Link]

  • Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential. Hindawi. Available at: [Link]

  • Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential. researchgate.net. Available at: [Link]

  • Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review. MDPI. Available at: [Link]

  • 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. PubChem. Available at: [Link]

  • Showing NP-Card for 3,3'-Di-O-methylellagic acid 4'-glucoside (NP0137714). NP-Mariner. Available at: [Link]

  • 3,3'-Di-O-methylellagic acid 4'-glucoside. BioCrick. Available at: [Link]

Sources

Application Note: [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic Acid as a Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid is a specialized bifunctional building block used primarily in the synthesis of pharmaceutical libraries. Structurally, it combines a phenoxyacetic acid core—a privileged scaffold in medicinal chemistry (e.g., fibrates, auxin analogs)—with a dimethylsulfamoyl moiety.

Why This Building Block?
  • Solubility Enhancement: The sulfonamide group (

    
    ) acts as a polar handle, often improving the aqueous solubility of lipophilic pharmacophores compared to their chloro- or methyl-substituted analogs.
    
  • Metabolic Stability: The dimethylsulfamoyl group is generally resistant to oxidative metabolism, providing a robust alternative to metabolically labile groups.

  • Linker Utility: The carboxylic acid terminus serves as a high-fidelity attachment point for amines (via amide coupling) or alcohols (via esterification), placing the sulfonamide "head" at a defined distance from the core scaffold.

Chemical Specifications
PropertyDetail
Chemical Name This compound
Functional Groups Carboxylic Acid (Reactive), Sulfonamide (Stable/Polar), Ether (Linker)
Molecular Weight ~273.31 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acid form)
pKa (Calc) ~3.5–4.0 (Carboxylic acid)

Reactivity Profile & Strategic Applications

The primary utility of this molecule lies in its carboxylic acid functionality. However, the ortho-methyl group (position 2 on the phenoxy ring) introduces a specific steric environment that researchers must account for during synthesis.

Structural Considerations
  • Steric Influence: The 2-methyl group restricts rotation around the ether bond, potentially locking the conformation. While it does not sterically hinder the carboxylic acid directly (which is separated by a methylene spacer), it increases the lipophilicity near the linkage site.

  • Electronic Effects: The para-sulfamoyl group is electron-withdrawing. This slightly increases the acidity of the phenoxy protons but has minimal effect on the reactivity of the distal carboxylic acid compared to unsubstituted phenoxyacetic acid.

Core Application Workflows
  • Amide Library Generation: Coupling with diverse amines to screen for GPCR or enzyme inhibition.

  • Fragment-Based Drug Discovery (FBDD): Using the molecule as a "cap" to fill solvent-exposed pockets in protein targets.

Protocol A: High-Efficiency Amide Coupling

Standard Operating Procedure for attaching primary/secondary amines.

Objective: Synthesize amide derivatives with >90% conversion, minimizing purification bottlenecks.

Reagents & Materials[1][3][8][10]
  • Building Block: this compound (1.0 equiv)[1]

  • Amine Partner: Primary or Secondary Amine (1.1–1.2 equiv)

  • Coupling Reagent: HATU (1.2 equiv) [Preferred for speed and yield]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Procedure
  • Activation:

    • Dissolve this compound (0.5 mmol) in anhydrous DMF (2.0 mL).

    • Add DIPEA (1.5 mmol, 261 µL).

    • Add HATU (0.6 mmol, 228 mg) in one portion.

    • Critical Step: Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow, indicating formation of the activated ester.

  • Coupling:

    • Add the Amine partner (0.55–0.6 mmol).

    • Stir the reaction at RT.

    • Monitoring: Check by LCMS at T=1h. Most primary amines react fully within 1 hour. Sterically hindered secondary amines may require 4–16 hours or mild heating (40°C).

  • Work-up (High Throughput):

    • Dilution: Dilute reaction mixture with EtOAc (15 mL).

    • Wash: Wash sequentially with 1M HCl (2 x 10 mL) (to remove unreacted amine/DIPEA), Sat. NaHCO₃ (2 x 10 mL) (to remove unreacted acid/HATU byproducts), and Brine (10 mL).

    • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification:

    • If purity <95%, purify via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Amine remaining) Steric hindrance on amine or acid deactivation.Switch coupling reagent to COMU or T3P ; Heat to 50°C.
Low Conversion (Acid remaining) Hydrolysis of activated ester.Ensure DMF is anhydrous; Increase HATU to 1.5 equiv.
Emulsion during workup Surfactant nature of sulfonamide.Add a small amount of MeOH to the organic layer or use saturated LiCl solution.

Protocol B: Solid-Phase Library Synthesis

Optimized for 96-well plate parallel synthesis.

Context: This protocol is designed for attaching the building block to resin-bound amines (e.g., Rink Amide resin).

Workflow Diagram (DOT)

SolidPhaseProtocol Start Resin-Bound Amine (De-protected) Prep Prepare Solution: Acid (3 eq) + HATU (3 eq) + DIPEA (6 eq) in DMF Start->Prep Coupling Add to Resin Shake 2-4 hrs @ RT Prep->Coupling QC_Check Kaiser Test / Chloranil Test Coupling->QC_Check Wash Wash Resin: DMF (3x), DCM (3x), MeOH (3x) QC_Check->Wash Negative (Colorless) DoubleCouple Double Coupling Repeat Step 2 QC_Check->DoubleCouple Positive (Blue) Cleavage Cleave from Resin (TFA/TIPS/H2O) Wash->Cleavage DoubleCouple->Wash

Caption: Decision tree for solid-phase coupling of this compound.

Protocol Details
  • Stoichiometry: Use 3 equivalents of the acid relative to the resin loading.

  • Activation: Pre-activate the acid with HATU/DIPEA for 2 minutes before adding to the resin.

  • Reaction Time: Shake for 2–4 hours.

  • Cleavage: Use standard TFA cocktails (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O). The sulfonamide group is stable to TFA cleavage conditions.

Structural & Mechanistic Insights

Bioisosteric Design

When designing ligands, this building block serves as a bioisostere for:

  • Tosylate/Mesylate derivatives: Provides similar geometry but with higher metabolic stability.

  • Para-chloro phenoxy acids: The sulfonamide group offers a hydrogen bond acceptor (the sulfonyl oxygens), potentially picking up new interactions in the binding pocket that a chloro group cannot.

Pathway Visualization: From Building Block to Lead

The following diagram illustrates how this building block integrates into a typical "Hit-to-Lead" optimization cycle.

OptimizationCycle BB Building Block: Sulfamoyl-Phenoxy Acid Coupling Amide Coupling (Diversity Element) BB->Coupling Synthetic Input Library Focused Library (50-100 analogs) Coupling->Library Screen Biological Screen (IC50 / EC50) Library->Screen SAR SAR Analysis (Solubility vs Potency) Screen->SAR SAR->BB Iterative Design (Modify Amine Head)

Caption: Integration of the sulfamoyl-phenoxy scaffold into a medicinal chemistry optimization cycle.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Reference for sulfonamide pharmacophore properties).

  • PubChem Database. Compound Summary for Phenoxyacetic Acid Derivatives. (General reactivity data).

Disclaimer: This Application Note is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Application Notes and Protocols: Esterification of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-CM-2026-001

Version: 1.0

Introduction

[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid is a multifaceted carboxylic acid derivative with significant potential in pharmaceutical and agrochemical research. The presence of the sulfamoyl group imparts unique physicochemical properties, making its ester derivatives valuable targets for lead optimization and the development of novel therapeutic agents and specialized agrochemicals. The esterification of this acid is a critical transformation, enabling the modulation of properties such as lipophilicity, metabolic stability, and bioavailability.

This document provides detailed protocols for two robust and widely applicable esterification methods for this compound: the classic Fischer-Speier esterification and the mild Steglich esterification. These methods were selected to offer researchers flexibility based on the scale of the reaction, the nature of the alcohol, and the sensitivity of the substrates.

Chemical Structures and Properties

Structure of this compound:

Key Properties:

PropertyValue
Molecular Formula C11H15NO5S
Molecular Weight 273.31 g/mol
Appearance White to off-white solid
Functional Groups Carboxylic acid, Sulfonamide, Ether, Aromatic ring

Esterification Methodologies

Two primary methods are detailed below, each with distinct advantages. The choice of method will depend on the specific alcohol being used and the desired reaction conditions.

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a reliable and cost-effective method for producing esters from carboxylic acids and alcohols, particularly with primary and secondary alcohols that can be used in excess.[1][2][3] It is an acid-catalyzed equilibrium reaction.[2][3] To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of the alcohol or by removing water as it is formed.[2]

3.1.1 Mechanism Overview

The reaction proceeds via protonation of the carboxylic acid carbonyl group by a strong acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[2]

3.1.2 Experimental Protocol

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add the desired alcohol, which will also serve as the solvent (20-50 eq).

  • Slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.[4]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux.[1][4] The reaction temperature will be the boiling point of the alcohol used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.[4]

  • Dissolve the residue in ethyl acetate.

  • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[4]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if solid.[5]

3.1.3 Visualization of Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Acid + Alcohol (excess) + H₂SO₄ Reflux Heat to Reflux (2-6h) Reactants->Reflux Evaporation Remove Excess Alcohol Reflux->Evaporation Extraction Dissolve in EtOAc, Wash (H₂O, NaHCO₃, Brine) Evaporation->Extraction Drying Dry (MgSO₄), Filter Extraction->Drying Concentration Concentrate Drying->Concentration Purify Column Chromatography or Recrystallization Concentration->Purify Final_Product Final_Product Purify->Final_Product Pure Ester

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][8] This method is particularly advantageous for acid-sensitive substrates or when using sterically hindered alcohols.[9][10]

3.2.1 Mechanism Overview

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[10] DMAP, a more potent nucleophile than the alcohol, then attacks this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[6]

3.2.2 Experimental Protocol

Materials:

  • This compound

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.

  • Cool the stirring solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the cold solution.[11]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.[11]

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.[11]

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: The crude product is typically purified by column chromatography on silica gel to remove any remaining DCU and other impurities.

3.2.3 Visualization of Mechanism

Steglich_Mechanism RCOOH R-COOH O_acylisourea O-acylisourea (intermediate) RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium (active ester) O_acylisourea->Acylpyridinium + DMAP DCU DCU O_acylisourea->DCU - DCU DMAP DMAP DMAP->Acylpyridinium Ester R-COOR' Acylpyridinium->Ester + R'-OH DMAP_regen DMAP (regenerated) Acylpyridinium->DMAP_regen - DMAP ROH R'-OH ROH->Ester

Caption: Simplified mechanism of Steglich Esterification.

Alternative Esterification Strategies

While Fischer-Speier and Steglich esterifications are broadly applicable, other methods may be advantageous in specific contexts.

  • Mitsunobu Reaction: This reaction is ideal for the esterification of primary and secondary alcohols under mild, neutral conditions, and it characteristically proceeds with an inversion of stereochemistry at the alcohol center.[12][13][14] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][15] However, the reaction can be slow for sterically hindered substrates.[16]

  • Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9] The resulting acid chloride readily reacts with alcohols to form esters. This is a two-step process that is often high-yielding but requires handling of corrosive reagents.[9]

Product Characterization

The successful synthesis of the target ester should be confirmed using a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the alkyl or aryl group of the alcohol. A downfield shift of the -OCH₂- protons adjacent to the newly formed ester carbonyl is expected. The carboxylic acid proton signal (typically >10 ppm) will disappear.
¹³C NMR Appearance of a new ester carbonyl signal (typically 165-175 ppm) and signals for the carbon atoms of the alcohol moiety.
FT-IR Disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester (typically 1735-1750 cm⁻¹).[17][18] The characteristic S=O stretches of the sulfonamide will remain (around 1330 and 1150 cm⁻¹).[17]
Mass Spectrometry The molecular ion peak corresponding to the mass of the expected ester should be observed.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reagent-Specific Hazards:

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

    • DCC: Potent skin sensitizer. Avoid inhalation and skin contact.

    • Thionyl Chloride/Oxalyl Chloride: Corrosive and lachrymatory. Handle only in a fume hood.

    • Organic Solvents: Flammable. Keep away from ignition sources.

References

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263.
  • Experiment 22 – The Fischer Esterific
  • Mitsunobu reaction. (2023). In Wikipedia.
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. (2026).
  • Fischer Esterific
  • Fischer Esterific
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
  • Steglich esterific
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Acid to Ester - Common Conditions. (n.d.).
  • Ethyl 12-Sulfamoyl-abieta-8,11,13-trien-18-o
  • Steglich Esterific
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • Steglich Esterific
  • Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. (2020). PubMed.
  • The synthesis of esters from carboxylic acids and their deriv
  • Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide. (n.d.). Academia.edu.
  • (PDF) Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. (2025).
  • Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. (2016). Science Alert.
  • Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7. (n.d.). Journal of Universitas Airlangga.
  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activ
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Rsc.org.
  • Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide | Request PDF. (2025).
  • A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. (n.d.). Organic Chemistry Portal.
  • SYNTHESES OF ESTERS FROM CARBOXYLIC ACIDS AND DIPHENYL CARBONATE-4-DIMETHYLAMINOPYRIDINE AT ROOM TEMPER
  • Synthesis and crystallization purification of phytosterol esters for food industry applic
  • Esterification of 4-methyl-2-pentanol and Acetic Acid. (2018). UKEssays.com.
  • Method for removing acetic acid from DMF (dimethyl formamide) solution of sucrose-6-ethyl ester. (n.d.).
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. (n.d.). Organic Syntheses Procedure.
  • Purification and characterization of 4-methylmuconolactone methylisomerase, a novel enzyme of the modified 3-oxoadipate pathway in the gram-negative bacterium Alcaligenes eutrophus JMP 134. (1990). PubMed.
  • The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosyl

Sources

Analytical Procedure for the Quantification of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and a detailed protocol for the analysis of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid using Ultraviolet-Visible (UV-Vis) spectrophotometry. This technique offers a simple, cost-effective, and sensitive method for qualitative and quantitative assessment, which is crucial for quality control, drug development, and regulatory compliance.[1][2][3] The protocol herein details instrument setup, solvent selection, standard preparation, spectral acquisition, and data analysis, grounded in established principles of pharmaceutical analysis. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction and Scientific Principle

This compound is an organic compound featuring a phenoxyacetic acid core, a structure found in various herbicides and pharmaceutical intermediates.[4][5][6] Accurate determination of its concentration in solutions is vital for process monitoring, purity assessment, and formulation development.

UV-Vis spectrophotometry is an analytical technique that measures the absorption of light by a chemical substance at specific wavelengths in the ultraviolet and visible portions of the electromagnetic spectrum.[1] The principle is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[3][7]

Beer-Lambert Law: A = εbc

Where:

  • A is the absorbance (unitless).

  • ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (in L mol⁻¹ cm⁻¹).

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the substance (in mol L⁻¹).

By measuring the absorbance of standard solutions of known concentrations, a calibration curve can be constructed to determine the concentration of unknown samples.[3]

Analyte Profile

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₅NO₅S

  • Molecular Weight: 273.31 g/mol

  • Chemical Structure:

    
    (A representative structure would be inserted here in a full document)
    

The key chromophore responsible for UV absorption is the substituted benzene ring. The electronic transitions within this aromatic system, specifically π → π* transitions, are expected to produce strong absorbance bands in the UV region. Based on related phenoxyacetic acid derivatives, the wavelength of maximum absorbance (λmax) is anticipated to be in the 270-290 nm range.[8][9]

Instrumentation and Materials

Instrumentation
  • UV-Vis Spectrophotometer: A double-beam spectrophotometer capable of scanning from at least 200 nm to 400 nm is required. The instrument must meet the performance verification requirements outlined in pharmacopeias such as USP General Chapter <857> or European Pharmacopoeia (Ph. Eur.) Chapter 2.2.25.[7]

  • Matched Quartz Cuvettes: A pair of 1 cm path length quartz cuvettes are mandatory. Glass or plastic cuvettes are unsuitable as they absorb significantly in the UV range below 340 nm.

  • Analytical Balance: A calibrated balance with a readability of at least 0.1 mg.

  • Volumetric Glassware: Calibrated Class A volumetric flasks and pipettes for accurate preparation of solutions.

Reagents and Solvents
  • Analyte: this compound, reference standard of known purity (e.g., ≥98%).

  • Solvent: Spectroscopic grade Methanol (MeOH) or Ethanol (EtOH).

Rationale for Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption bands.[10][11][12] Methanol is selected for this protocol due to its:

  • UV Transparency: It has a low UV cutoff wavelength (~205 nm), ensuring it does not interfere with the analyte's absorbance in the expected region.

  • Solubilizing Power: As a polar protic solvent, it is effective at dissolving the analyte, which contains both a polar carboxylic acid and a sulfonamide group.

  • Minimal Solute-Solvent Interactions: While all solvents interact with solutes, methanol provides a well-characterized environment that minimizes complex spectral shifts like those seen with aromatic solvents.[10][11]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating instrument checks and a calibration curve to ensure data integrity.

Instrument Preparation and System Suitability
  • Power On & Warm-up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps). Allow the instrument to stabilize for at least 30 minutes as per the manufacturer's guidelines.[13]

  • Performance Verification: Before analysis, perform system suitability tests as mandated by internal SOPs or pharmacopeia guidelines (e.g., USP <857>).[7] This typically includes checks for wavelength accuracy, photometric accuracy, and stray light using certified reference materials.[7]

Preparation of Solutions

Stock Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10.0 mg of the this compound reference standard.

  • Quantitatively transfer the powder to a 100 mL Class A volumetric flask.

  • Add approximately 70 mL of spectroscopic grade methanol and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times. This is the Stock Solution (S1) .

Working Standards for Calibration Curve: Prepare a series of working standards from the Stock Solution (S1) by serial dilution with methanol. An example set is provided in the table below.

Standard IDVolume of Stock (S1)Final Volume (Flask)Final Concentration (µg/mL)
WS11.0 mL10 mL10.0
WS22.0 mL10 mL20.0
WS33.0 mL10 mL30.0
WS44.0 mL10 mL40.0
WS55.0 mL10 mL50.0
Workflow for Spectral Acquisition

G cluster_prep Preparation Phase cluster_acq Measurement Phase cluster_analysis Data Analysis Phase prep_stock Prepare 100 µg/mL Stock Solution (S1) prep_standards Create Working Standards (e.g., 10-50 µg/mL) prep_stock->prep_standards scan_spectrum Scan Spectrum (WS3) to determine λmax prep_standards->scan_spectrum prep_blank Prepare Solvent Blank (Methanol) autozero Autozero Instrument with Solvent Blank at λmax prep_blank->autozero prep_unknown Prepare Unknown Sample (Dilute to expected range) scan_spectrum->autozero measure_standards Measure Absorbance of all Working Standards autozero->measure_standards measure_unknown Measure Absorbance of Unknown Sample measure_standards->measure_unknown plot_curve Plot Calibration Curve (Absorbance vs. Conc.) measure_standards->plot_curve calc_conc Calculate Unknown Conc. using Regression Equation measure_unknown->calc_conc calc_regeq Calculate Regression Eq. (y = mx + c) & R² plot_curve->calc_regeq calc_regeq->calc_conc final_report Report Final Result calc_conc->final_report

Caption: Experimental workflow from solution preparation to final analysis.

Step-by-Step Measurement Procedure
  • Determine λmax:

    • Fill a quartz cuvette with the mid-range working standard (e.g., WS3, 30 µg/mL).

    • Fill the reference cuvette with the methanol blank.

    • Place both cuvettes in the spectrophotometer.

    • Perform a wavelength scan from 400 nm down to 200 nm.

    • The wavelength that exhibits the highest absorbance is the λmax. Record this value. All subsequent measurements will be taken at this fixed wavelength.

  • Zero the Instrument:

    • Set the spectrophotometer to measure absorbance at the determined λmax.

    • Ensure both the sample and reference cuvettes contain the methanol blank.

    • Use the instrument's autozero or baseline correction function to set the absorbance to 0.000.[13]

  • Measure Standards:

    • Remove the sample cuvette, rinse it twice with the first working standard (WS1), and then fill it with WS1.

    • Wipe the optical surfaces of the cuvette with a lint-free tissue.

    • Place it in the sample holder and record the absorbance.

    • Repeat this process for all remaining working standards (WS2-WS5), measuring from the least concentrated to the most concentrated.

  • Measure Unknown Sample:

    • Prepare the unknown sample by dissolving it in methanol and diluting it as necessary to ensure its final concentration falls within the range of the calibration curve (10-50 µg/mL).

    • Rinse and fill the sample cuvette with the prepared unknown solution.

    • Measure and record its absorbance.

Data Analysis and Expected Results

Calibration Curve Construction
  • Plot the absorbance values of the working standards (y-axis) against their corresponding concentrations in µg/mL (x-axis).

  • Perform a linear regression analysis on the data points.

  • The resulting line should have a coefficient of determination (R²) value of ≥ 0.999, indicating excellent linearity.

  • Record the equation of the line (y = mx + c), where 'm' is the slope and 'c' is the y-intercept.

Calculation of Unknown Concentration

Use the absorbance of the unknown sample (A_unknown) and the regression equation to calculate its concentration (C_unknown):

C_unknown (µg/mL) = (A_unknown - c) / m

Remember to multiply this value by any dilution factor used during the preparation of the unknown sample to determine the concentration in the original sample.

Expected Spectral Data
ParameterExpected ValueNotes
λmax 275 - 285 nmIn Methanol. This is an estimate based on analogous structures like (4-Chloro-2-methylphenoxy) acetic acid.[9] The exact value must be determined experimentally.
Calibration Range 10 - 50 µg/mLThis range should yield absorbance values within the optimal instrument range (approx. 0.2 - 1.0 A).
Linearity (R²) ≥ 0.999A lower value may indicate errors in dilution or instrument instability.
Molar Absorptivity (ε) To be determinedCan be calculated from the slope of the calibration curve if concentration is in mol/L.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Poor Linearity (R² < 0.999) - Pipetting/dilution errors.- Use of non-calibrated glassware.- High concentration standards (deviation from Beer's Law).- Re-prepare standards using calibrated Class A glassware.- Ensure the highest standard's absorbance is not excessively high (>1.5 A).
Drifting Baseline / Unstable Readings - Lamp is failing.- Instrument not properly warmed up.- Dirty optics or cuvettes.- Allow for a longer warm-up period.- Clean cuvettes thoroughly; check instrument performance.- Schedule preventative maintenance for lamp replacement.
Negative Absorbance Readings - Incorrect blanking procedure.- Blank is more absorbing than the sample.- Re-blank the instrument using the exact same solvent as the sample.- Ensure cuvettes are properly matched and clean.
Unexpected λmax - Contamination of sample or solvent.- Incorrect compound.- Strong solvent-solute interactions.- Use fresh, high-purity solvent and reference standard.- Verify the identity of the standard.- Consider analyzing in a different solvent to check for solvatochromic shifts.[14][15]

References

  • ResearchGate. (n.d.). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. Available from: [Link]

  • Liu, M. (2025). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. ResearchGate. Available from: [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Agilent Technologies. Available from: [Link]

  • PubMed. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Available from: [Link]

  • Royal Society Publishing. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Available from: [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Available from: [Link]

  • HunterLab. (2023). UV Spectrophotometry as a Pharmaceutical Testing Solution. Available from: [Link]

  • ResearchGate. (n.d.). Plot showing the temporal loss of the four phenoxyacetic acids as determined by UV spectral methods. Available from: [Link]

  • Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Available from: [Link]

  • Pulsus Group. (2018). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Available from: [Link]

  • PubMed. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. National Center for Biotechnology Information. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid

[1][2]

Case ID: SYN-DMA-042 Status: Active Subject: Yield Optimization & Troubleshooting for Williamson Ether Synthesis of Sulfonamide-Substituted Phenols

Executive Summary

The synthesis of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid typically involves the O-alkylation of 4-hydroxy-3-methyl-N,N-dimethylbenzenesulfonamide with a haloacetic acid derivative.[1][2]

Users frequently report low yields (<40%) due to a specific chemical conflict: the electron-withdrawing sulfonamide group at the para position combined with the steric hindrance of the methyl group at the ortho position.[2] This combination renders the phenoxide intermediate a weak nucleophile, leading to incomplete conversion and high competition from reagent hydrolysis.[2]

This guide provides a root-cause analysis, a decision tree for troubleshooting, and two optimized protocols (High-Purity vs. Cost-Effective).

Part 1: Critical Reaction Parameters (The "Why")

To improve yield, you must understand the three forces fighting against your reaction:

The Electronic Deactivation (Nucleophilicity vs. Acidity)

The dimethylsulfamoyl group (

12
  • Effect: It stabilizes the phenoxide anion, lowering the

    
     of the phenol (making it more acidic).[2]
    
  • Consequence: While the phenol deprotonates easily, the resulting phenoxide is a "lazy" nucleophile .[2] It attacks the alkyl halide much slower than a standard phenol would.[1][2]

  • Solution: You cannot rely on mild bases alone; you need heat and polar aprotic solvents (DMF, DMSO) or Phase Transfer Catalysis (PTC) to expose the "naked" anion.[1][2]

The Steric Wall (The Ortho-Methyl Effect)

The methyl group at position 2 is directly next to the reaction site (the oxygen).[2]

  • Effect: It physically blocks the approach of the alkylating agent.[2]

  • Consequence: This slows the

    
     reaction rate further.[1][2]
    
  • Solution: Use a more reactive leaving group (Bromide/Iodide instead of Chloride) to compensate for the slow approach.[1][2]

The Hydrolysis Trap (Aqueous Competition)

If using Chloroacetic acid in aqueous NaOH (the standard industrial route):

  • Effect: The water competes with your "lazy" phenoxide to attack the chloroacetic acid.[1][2]

  • Consequence: The reagent hydrolyzes to glycolic acid before it can alkylate your phenol.[1][2]

  • Solution: Use a large excess of alkylating agent or switch to anhydrous conditions (Ester Route).[1][2]

Part 2: Troubleshooting Guide (FAQs)

Q1: My TLC shows a large spot for starting material even after 24 hours. Why?

Diagnosis: Incomplete conversion due to low nucleophilicity.[1][2][3] Fix:

  • Switch Solvent: If using Acetone, switch to MEK (Methyl Ethyl Ketone) or DMF .[1][2] The higher boiling point of MEK allows for higher energy input.[1][2]

  • Add Catalyst: Add 10 mol% Potassium Iodide (KI) .[1][2] This performs an in-situ Finkelstein reaction, converting the alkyl chloride/bromide to a highly reactive alkyl iodide.[1][2]

Q2: I see a new spot, but my isolated yield is <20%. Where is my product?

Diagnosis: Work-up pH failure. Your product is an acid (

12Fix:
  • Check Aqueous Phase: If you extracted with an organic solvent at neutral/basic pH, your product is trapped in the water layer as a salt.[2]

  • Precipitation Protocol: You must acidify the aqueous layer to pH < 2 (using HCl) to force the product to precipitate or become extractable into Ethyl Acetate.[1][2]

Q3: Can I use Chloroacetic acid directly, or must I use the Ester?

Recommendation:

  • Use Ethyl Bromoacetate (The Ester Route) for lab-scale or high-purity needs.[1][2] It avoids the hydrolysis side-reaction entirely.[1][2]

  • Use Chloroacetic Acid only for large-scale cost reduction, but be prepared to use 1.5–2.0 equivalents of reagent to offset hydrolysis.[1][2]

Part 3: Visual Logic & Workflows

Figure 1: Reaction Pathway & Competition

This diagram illustrates the main reaction vs. the "yield killing" side reaction.[2]

ReactionPathwayStartPrecursor:4-Hydroxy-3-methyl-N,N-dimethylbenzenesulfonamideBaseBase Deprotonation(NaOH or K2CO3)Start->BaseIntermediateLazy Nucleophile:Phenoxide AnionBase->IntermediateFastProductTarget Product:[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acidIntermediate->ProductSlow (SN2)Needs Heat/Polar SolventReagentReagent:Chloroacetic Acid(or Ester)Reagent->ProductSideProductWaste:Glycolic Acid(Hydrolysis)Reagent->SideProductCompetes inAqueous Media

Caption: The "Lazy Nucleophile" creates a bottleneck where reagent hydrolysis (red dashed line) can outpace product formation if water is present.[1][2]

Figure 2: Troubleshooting Decision Tree

TroubleshootingIssueProblem: Low YieldCheckTLCCheck TLC/HPLC:Is Starting Material (SM) left?Issue->CheckTLCYesSMYes: SM RemainingCheckTLC->YesSMNoSMNo: SM ConsumedCheckTLC->NoSMSolventCheckCheck Solvent TempYesSM->SolventCheckWorkupCheckCheck Work-up pHNoSM->WorkupCheckAction1Action: Switch to DMF orRefluxing MEKSolventCheck->Action1Action2Action: Add 0.1 eq KI(Finkelstein)SolventCheck->Action2Action3Action: Acidify aq. layerto pH 1-2WorkupCheck->Action3Action4Action: Check forO- vs C-alkylation(NMR)WorkupCheck->Action4

Caption: Step-by-step logic to diagnose whether the failure is chemical (reaction) or physical (isolation).

Part 4: Optimized Experimental Protocols

Protocol A: The "High Yield" Ester Route (Recommended)

Best for: Research scale (mg to g), high purity requirements.[2]

  • Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.[1][2][4][5]

  • Dissolution: Dissolve 1.0 eq of 4-hydroxy-3-methyl-N,N-dimethylbenzenesulfonamide in anhydrous Acetone or Acetonitrile (concentration ~0.2 M).

  • Base: Add 2.0 eq of anhydrous Potassium Carbonate (

    
    ) .
    
    • Tip: Grind the

      
       into a fine powder before addition to increase surface area.[1][2]
      
  • Alkylation: Add 1.2 eq of Ethyl Bromoacetate .

    • Catalyst: Add 0.1 eq of Potassium Iodide (KI).[1][2]

  • Reaction: Reflux at

    
     for 4–6 hours. Monitor by TLC.[1][2][4][5]
    
  • Hydrolysis (The Key Step):

    • Filter off the solid salts.[1][2][4] Evaporate the solvent.[1][2][3][6]

    • Redissolve residue in THF/Water (1:1).[1][2]

    • Add 2.5 eq of LiOH or NaOH .[1][2] Stir at room temp for 1 hour.

  • Isolation:

    • Evaporate THF.

    • Wash the aqueous layer with Dichloromethane (DCM) to remove unreacted ester/impurities.[1][2]

    • Acidify the aqueous layer to pH 1 with 1M HCl.[1][2]

    • The product will precipitate.[1][2][4] Filter and dry.[1][2][3][4]

Protocol B: The "Direct" Aqueous Route

Best for: Scale-up, cost-sensitive projects.[1][2]

  • Dissolution: Dissolve 1.0 eq of Precursor Phenol in NaOH solution (2.5 eq NaOH in water).

  • Reagent: Prepare a solution of Chloroacetic acid (1.5 eq) in water, neutralized to pH 7-8 with NaOH.

  • Addition: Add the chloroacetate solution to the phenoxide solution.

  • Reaction: Heat to reflux (

    
    )  for 6–12 hours.
    
    • Troubleshooting: If reaction stalls, add another 0.5 eq of chloroacetate and NaOH.[1][2]

  • Isolation:

    • Cool to room temperature.[1][2][4]

    • Acidify to pH 1 with conc.[1][2] HCl.

    • Extract with Ethyl Acetate (

      
      ).[1][2][4]
      
    • Wash organics with Brine, dry over

      
      , and concentrate.[1][2][3][4]
      

Part 5: Data Comparison

ParameterProtocol A (Ester/Anhydrous)Protocol B (Acid/Aqueous)
Typical Yield 85 - 95% 50 - 65%
Purity (Crude) High (>95%)Moderate (contains salts/SM)
Reaction Time 4-6 Hours12-24 Hours
Atom Economy Lower (2 steps)Higher (1 step)
Main Risk Moisture sensitivityHydrolysis of reagent

References

  • Massah, A. R., et al. (2007).[1][2][7] "Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols."[1][2][7] Synthetic Communications. [1][2]

  • BenchChem Technical Support. (2025). "Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization."

  • Theilheimer, W. (Various Years).[1][2] Synthetic Methods of Organic Chemistry. (General reference for etherification of electron-deficient phenols).

  • PubChem. (2025).[1][2] "Compound Summary: 4-hydroxy-N,N-dimethylbenzenesulfonamide." [1][2]

  • Rea, M. D., et al. (2020).[1][2] "One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO." MDPI Chemical Proceedings. [1][2]

Technical Support Center: Etherification of 4-Dimethylsulfamoyl-o-cresol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the etherification of 4-dimethylsulfamoyl-o-cresol (also known as N,N-dimethyl-3-methyl-4-hydroxybenzenesulfonamide).

This substrate presents a dual challenge in alkylation chemistry:

  • Electronic Deactivation: The para-sulfonamide group is a strong electron-withdrawing group (EWG), reducing the nucleophilicity of the phenoxide oxygen.

  • Steric Hindrance: The ortho-methyl group physically impedes the approach of the electrophile.

Module 1: Catalyst Selection & Optimization

Q1: My standard carbonate base ( ) is yielding <50% conversion after 24 hours. Why is this failing?

Diagnosis: The reaction is suffering from nucleophilic stalling . The para-dimethylsulfamoyl group pulls electron density away from the phenoxide oxygen, making it a "harder" and weaker nucleophile. Combined with the ortho-methyl steric block, potassium carbonate in standard solvents (Acetone/ACN) often fails to generate a "naked" enough anion to overcome the activation energy of the


 attack.

Solution: Switch to Cesium Carbonate (


)  or add a Phase Transfer Catalyst (PTC) .
  • The "Cesium Effect": Cesium (

    
    ) has a large ionic radius and low charge density, which leads to weaker ion-pairing with the phenoxide anion compared to Potassium (
    
    
    
    ). This creates a "naked," highly reactive phenoxide species that can bypass the steric hindrance of the ortho-methyl group.
Q2: What are the best alternative catalyst systems for this specific substrate?

We recommend three tiers of catalytic intervention depending on your constraints:

TierCatalyst SystemMechanism of ActionRecommended For
1. High-Performance

(1.5 eq)
in DMF or NMP
Cation Size Effect: Increases phenoxide solubility and nucleophilicity via loose ion pairing.Difficult electrophiles; High-value synthesis where yield is paramount.
2. Process/Green TBAB (5-10 mol%) +

in Toluene/Water
Phase Transfer: Shuttles the phenoxide into the organic phase as a lipophilic ion pair (

).
Scalable processes; Moisture-sensitive electrophiles; Avoiding DMF workup.
3. Homogeneous TBD (10 mol%) (Triazabicyclodecene)Organocatalysis: Dual activation—TBD activates the phenol (H-bonding) and the electrophile.Metal-free requirements; Reactions requiring mild temperatures.
Q3: Can I use Mitsunobu conditions instead of alkyl halides?

Yes. If you are coupling with a primary or secondary alcohol rather than a halide, Mitsunobu is excellent for this substrate because the EWG nature of the sulfonamide makes the phenol acidic enough (


 ~8-9) to be fully deprotonated by the betaine intermediate.
  • Reagents:

    
     / DIAD (Diisopropyl azodicarboxylate).
    
  • Note: Purification can be difficult due to triphenylphosphine oxide byproducts.

Module 2: Troubleshooting & Impurity Profiling

Q4: I am observing a side product with M+14 or M+28 mass shift. Is this N-alkylation?

Analysis: No. Your substrate is 4-dimethylsulfamoyl -o-cresol. The sulfonamide nitrogen is fully substituted (


) and cannot be alkylated.
Likely Culprit: C-Alkylation  or Solvent Reaction .
  • C-Alkylation: Phenols with strong EWGs can sometimes undergo C-alkylation at the ortho position if the conditions are too harsh (e.g., using

    
     at high temps).
    
  • Solvent Adducts: If using DMF with strong bases and heat, dimethylamine impurities can react with your electrophile, or the solvent itself can decompose.

Q5: The reaction mixture turns dark/black, and yield drops. What is happening?

Diagnosis: Oxidative degradation of the phenoxide. Electron-deficient phenols are surprisingly prone to oxidation in basic solutions at high temperatures, forming quinone-like species. Fix:

  • Degas solvents with Nitrogen/Argon for 15 mins before adding base.

  • Add a radical scavenger like BHT (1 mol%) if the reaction requires reflux >80°C.

Module 3: Experimental Protocols

Protocol A: Cesium-Promoted Etherification (High Yield)

Best for small-scale optimization or difficult electrophiles.

  • Setup: Charge a dry flask with 4-dimethylsulfamoyl-o-cresol (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Activation: Add

    
     (1.5 eq) . Stir at RT for 30 mins. The mixture should turn yellow/orange (phenoxide formation).
    
  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Heat to 60°C . Monitor by TLC/HPLC.

    • Checkpoint: If conversion stalls at 50%, add TBAI (10 mol%) as a co-catalyst to activate the alkyl halide (Finkelstein reaction in situ).

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc. Wash organic layer with 5%

    
     (to remove DMF) and Brine.
    
Protocol B: PTC-Green Etherification (Scalable)

Best for larger batches to avoid DMF.

  • Setup: Dissolve 4-dimethylsulfamoyl-o-cresol (1.0 eq) in Toluene (5 mL/mmol).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide, 5 mol%) .

  • Base: Add 30% aq. NaOH or solid

    
      (2.0 eq).
    
  • Reaction: Heat to reflux (or 90°C). Vigorous stirring (1000 rpm) is critical to maximize interfacial surface area.

  • Workup: Separate layers. The product is in the Toluene layer. Wash with water and brine. Evaporate.

Module 4: Mechanism & Logic Visualization

The following diagram illustrates the catalytic pathways and the specific role of the "Cesium Effect" vs. Standard conditions.

EtherificationMechanism Substrate 4-Dimethylsulfamoyl-o-cresol Base_K Standard Base (K2CO3) Substrate->Base_K Base_Cs Alt Catalyst (Cs2CO3) Substrate->Base_Cs Inter_Tight Tight Ion Pair (K+ ... O-Ar) Low Reactivity Base_K->Inter_Tight Deprotonation Inter_Loose Loose Ion Pair (Cs+ ... O-Ar) High Reactivity Base_Cs->Inter_Loose Deprotonation Steric Ortho-Methyl Steric Block Inter_Tight->Steric Attack Blocked Product Ether Product Inter_Loose->Product Bypasses Sterics (Naked Anion) Steric->Product Requires High T or PTC

Caption: Comparative mechanistic pathway showing how Cesium catalysts overcome the steric and electronic deactivation of the substrate.

Summary of Catalyst Performance

CatalystSolventTempTypical YieldProsCons

AcetoneReflux40-60%Cheap, StandardFails with hindered substrates; Slow.

DMF60°C90-95% High reactivity; Overcomes stericsExpensive; DMF removal required.
TBAB (PTC) Tol/Water90°C85-90%Green solvents; ScalableRequires vigorous stirring; Emulsion risk.

DCMRT70-80%Very mild; Silver effectVery Expensive; Light sensitive.

References

  • Catalysis Society of Japan. (2024). Phenol etherification with methanol to anisole on supported Cs catalysts. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting. Retrieved from [Link]

  • Technical Disclosure Commons. (2022).[1][2] Process for the preparation of Dofetilide intermediates. Retrieved from [Link][1]

  • MDPI. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Retrieved from [Link]

Sources

Technical Support Center: Purification of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid from reaction byproducts Document ID: PUR-DSM-042 Last Updated: February 22, 2026 Audience: Chemical Process Engineers, Medicinal Chemists

Executive Summary & Chemical Profile

This guide addresses the purification of This compound , a key intermediate often synthesized via the Williamson ether synthesis (alkylation of a phenol with chloroacetic acid).

The primary challenge in this purification is separating the target carboxylic acid from the unreacted phenolic starting material (4-hydroxy-3-methyl-N,N-dimethylbenzenesulfonamide ) and inorganic salts.

Physicochemical Properties
PropertyTarget MoleculePrimary Impurity (Starting Phenol)
Functional Group Carboxylic Acid (–COOH)Phenol (–OH)
Acidity (

)
~3.5 – 4.0 (Stronger Acid)~9.5 – 10.5 (Weaker Acid)
Sulfonamide Type Tertiary (

) – Neutral
Tertiary (

) – Neutral
Solubility (pH 8) Soluble (Ionized as carboxylate)Insoluble (Unionized)
Solubility (pH 1) Insoluble (Precipitates)Insoluble (Stays in organic)

The "Golden Path" Protocol: Differential pH Extraction

The most robust purification method relies on the significant


 difference (

) between the product and the phenolic impurity. This protocol avoids expensive chromatography for initial cleanup.
Step-by-Step Methodology

Reagents Required: Ethyl Acetate (EtOAc), Saturated Sodium Bicarbonate (


), 1M Hydrochloric Acid (HCl), Brine.
  • Initial Dissolution:

    • Dissolve the crude reaction mixture in Ethyl Acetate .

    • Why: EtOAc is polar enough to dissolve the sulfonamide but immiscible with water.

  • Selective Extraction (The Critical Step):

    • Wash the organic layer 3 times with Saturated

      
       (pH ~8.5) .
      
    • Mechanism:[1][2] At pH 8.5, the carboxylic acid target (

      
       ~3.7) is fully deprotonated to its water-soluble sodium salt. The phenol impurity (
      
      
      
      ~10) remains protonated and stays in the organic layer.
    • Collect the Aqueous Layer. (Your product is now in the water).

    • Discard the Organic Layer (contains unreacted phenol and neutral byproducts).

  • Acidification & Precipitation:

    • Cool the aqueous extract to 0–5°C.

    • Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation:

    • Filter the solid via vacuum filtration.[3]

    • Wash with cold water (removes trapped inorganic salts like NaCl).

    • Dry in a vacuum oven at 45°C.

Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Product + Phenol + Salts) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract with Sat. NaHCO3 (pH ~8.5) Dissolve->Extract OrgLayer Organic Layer (Contains Phenol Impurity) Extract->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Target as Carboxylate Salt) Extract->AqLayer Bottom Layer Discard (Waste) Discard (Waste) OrgLayer->Discard (Waste) Acidify Acidify with HCl to pH < 2 AqLayer->Acidify Precipitate Precipitate Forms (Target Acid) Acidify->Precipitate Filtration Vacuum Filtration & Water Wash Precipitate->Filtration Final Pure Product This compound Filtration->Final

Figure 1: Differential pH extraction logic separating the carboxylic acid target from phenolic impurities.

Troubleshooting & FAQs

Category A: Purity & Separation Issues

Q: My product still contains starting material (Phenol) after extraction. What went wrong?

  • Diagnosis: You likely used a base that was too strong during extraction, such as Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ).
    
  • The Fix: NaOH (pH >13) will deprotonate both the carboxylic acid and the phenol, pulling both into the water.

  • Corrective Action: Re-dissolve the impure solid in EtOAc and repeat the extraction strictly using Saturated Sodium Bicarbonate (

    
    ) . Its pH (~8.[4]5) is the "sweet spot" that leaves the phenol in the organic layer.
    

Q: The product is colored (brown/tan) instead of white.

  • Diagnosis: Oxidation products of the phenol (quinones) or trace iodine/metal contaminants.

  • The Fix:

    • Dissolve the crude solid in hot Ethanol/Water (1:1).

    • Add Activated Charcoal (5% w/w) .

    • Stir at reflux for 15 minutes.

    • Filter hot through a Celite pad.

    • Cool slowly to recrystallize.

Category B: Crystallization & Physical State[8][9]

Q: Upon acidification, the product "oiled out" instead of precipitating.

  • Diagnosis: The product melting point is likely depressed by impurities, or the concentration is too high, causing it to separate as a liquid phase before crystallizing.

  • The Fix:

    • Seed it: Add a tiny crystal of pure product if available.

    • Scratch: Use a glass rod to scratch the side of the flask (induces nucleation).

    • Dilute: Add more water to the acidic mixture and stir vigorously overnight. The oil should eventually solidify.

Q: Which solvent system is best for recrystallization?

  • Recommendation:

    • Option 1 (Standard): Ethanol/Water (Dissolve in minimum hot ethanol, add hot water until turbid, cool).

    • Option 2 (High Purity): Toluene/Ethyl Acetate. (Phenoxyacetic acids often crystallize well from non-polar/polar mixes).

Category C: Yield Issues

Q: My yield is very low after the bicarbonate extraction.

  • Diagnosis: The partition coefficient might not be ideal, or the product is partially soluble in the organic layer even as a salt (unlikely) or the acidification was incomplete.

  • The Fix:

    • Ensure the aqueous layer is acidified to pH 1 . Check with pH paper.[3]

    • If the precipitate is fine and passes through the filter, extract the acidified aqueous layer with EtOAc, dry over

      
      , and evaporate.
      

Analytical Verification

Before proceeding to the next synthetic step, validate purity using these markers:

  • 1H NMR (DMSO-d6):

    • Diagnostic Peak: Look for the

      
       singlet around 
      
      
      
      4.7 – 4.8 ppm
      .
    • Absence of Impurity: Ensure the phenolic protons (usually broad singlets >9 ppm) are absent.

    • Sulfonamide Methyls: Strong singlet at

      
       2.6 – 2.8 ppm  (6H) for the 
      
      
      
      group.
  • HPLC (Reverse Phase):

    • Mobile Phase: Acetonitrile/Water (+0.1% TFA).

    • The carboxylic acid will elute earlier than the less polar phenolic starting material and the much less polar ester byproducts.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.6.
  • Williamson, A. W. (1850).[5] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational reference for the ether synthesis mechanism).

  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry (10th ed.). Wiley.
  • Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
  • PubChem Compound Summary. "Phenoxyacetic acid". National Center for Biotechnology Information. [Link] (Used for comparative pKa and solubility data).

Sources

Validation & Comparative

A Comprehensive Guide to the NMR Characterization of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid and its Comparison with Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's structure. This guide focuses on the comprehensive ¹H and ¹³C NMR characterization of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid, a molecule of interest due to its potential applications in medicinal chemistry. Beyond a simple presentation of spectral data, this document delves into the rationale behind experimental choices and provides a comparative analysis with other powerful techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

¹H and ¹³C NMR Spectral Analysis of this compound

Nuclear Magnetic Resonance spectroscopy provides unparalleled insight into the chemical environment of individual protons and carbon atoms within a molecule. The predicted ¹H and ¹³C NMR spectra of this compound reveal a series of distinct signals that can be unequivocally assigned to its unique structural features.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, the methyl group on the aromatic ring, the two methyl groups of the dimethylsulfamoyl group, and the acidic proton of the carboxylic acid. The carboxylic acid proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm, a characteristic feature of carboxylic acids which often exist as hydrogen-bonded dimers in solution[1][2]. The aromatic protons will present as a set of multiplets in the range of 6.5 to 8.0 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern on the benzene ring[3]. The singlet for the methylene protons of the acetic acid group is expected around 4.7 ppm. The methyl group attached to the aromatic ring will likely appear as a singlet around 2.3 ppm, while the six protons of the two equivalent methyl groups on the sulfonamide will give a sharp singlet around 2.7 ppm.

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the range of 160-180 ppm[2]. The aromatic carbons will resonate in the region of 110-160 ppm[4]. The carbon of the methylene group in the acetic acid moiety is expected around 65 ppm. The methyl carbon on the aromatic ring will likely appear at approximately 16 ppm, and the two equivalent methyl carbons of the dimethylsulfamoyl group are predicted to have a chemical shift around 38 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize polar compounds and the acidic proton is readily observed.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Gently vortex the tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a crucial step to obtain sharp spectral lines.

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters include a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters include a 30° pulse angle, a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecule.

Data Presentation

The expected NMR data for this compound is summarized in the tables below.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Broad Singlet1H-COOH
~7.5-7.8Multiplet3HAromatic-H
~4.7Singlet2H-OCH₂-
~2.7Singlet6H-N(CH₃)₂
~2.3Singlet3HAr-CH₃
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~170-COOH
~155Ar-C-O
~135Ar-C-S
~132Ar-C-CH₃
~130, 128, 115Ar-CH
~65-OCH₂-
~38-N(CH₃)₂
~16Ar-CH₃

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key proton and carbon atoms for NMR assignment.

Caption: Molecular structure of this compound.

Comparative Analysis with Alternative Characterization Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques. Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide valuable information that corroborates and expands upon the NMR data.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₃NO₅S), the expected molecular weight is approximately 259.28 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Table 3: Expected Mass Spectrometry Data
IonExpected m/z
[M+H]⁺~260.06
[M+Na]⁺~282.04
[M-H]⁻~258.05
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Table 4: Expected FTIR Data
Wavenumber (cm⁻¹)Functional Group
~3300-2500 (broad)O-H stretch (Carboxylic Acid)
~1700C=O stretch (Carboxylic Acid)
~1340 and ~1160S=O stretch (Sulfonamide)
~1600, ~1500C=C stretch (Aromatic)
~1250C-O stretch (Ether)

Overall Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating the techniques discussed.

G cluster_workflow Analytical Workflow Sample Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Data_Analysis Data Integration and Structural Elucidation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis

Caption: Integrated analytical workflow for compound characterization.

Conclusion

The structural characterization of this compound is effectively achieved through a combination of modern analytical techniques. ¹H and ¹³C NMR spectroscopy provide the foundational data for a detailed structural map, while Mass Spectrometry and FTIR spectroscopy offer crucial confirmatory evidence of the molecular weight and functional groups present. By following the detailed protocols and interpretative guides presented here, researchers can confidently and accurately characterize this and similar molecules, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Royal Society of Chemistry. (2018). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • eGPAT. (2019). Solvents in NMR spectroscopy.
  • ResearchGate. (n.d.). (a) ¹H-NMR, (b) ¹³C-NMR of sulfonamide derivative (DMSA), and (c)....
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
  • National Center for Biotechnology Information. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses.
  • ResearchGate. (n.d.). ¹H NMR spectra of (a) L‐EP and (b) L‐EP‐SSA sulfonamide derivative.
  • National Center for Biotechnology Information. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
  • Research and Reviews. (n.d.). Characterization and Identification in Organic Chemistry through Analytical Techniques | Open Access Journals.
  • Auctor. (2025). Modern Analytical Technique for Characterization Organic Compounds.
  • ACS Publications. (n.d.). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy | The Journal of Organic Chemistry.
  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

Sources

A Comparative Guide to Reference Standards for the Analysis of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standard. This guide provides an in-depth technical comparison of methodologies for establishing and evaluating reference standards for complex molecules, using [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid as a representative example. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating analytical framework.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base. For a molecule like this compound, which contains an acidic moiety, an aromatic ether, and a sulfamoyl group, its reference standard is indispensable for:

  • Identity Confirmation: Ensuring the correct molecule is being investigated.

  • Quantitative Analysis (Assay): Determining the exact amount of the substance in a sample, crucial for dosage in drug development or residue analysis in environmental science.

  • Impurity Profiling: Identifying and quantifying related substances.

The trustworthiness of all subsequent analytical work is directly traceable to the quality of the reference standard used.

Foundational Pillars of a High-Quality Reference Standard

An ideal reference standard is not merely "pure." It is comprehensively characterized with documented evidence for:

  • Identity: Unambiguous structural confirmation.

  • Purity: The amount of the primary compound, accounting for all impurities.

  • Content/Potency: The precisely measured amount of the substance, often determined by a primary method.

  • Stability: A demonstrated shelf-life under specified storage conditions.

The method used to assign the purity or content value is the most critical differentiator between different grades of reference standards. We will compare two principal approaches: the traditional Mass Balance method, which relies on chromatographic purity, and the Quantitative NMR (qNMR) method, a primary analytical technique.

Workflow for Reference Standard Certification

The certification of a reference standard is a multi-step process that involves orthogonal analytical techniques to provide a complete picture of the material's identity and purity.

Reference_Standard_Certification_Workflow cluster_Synthesis Material Synthesis & Purification cluster_Characterization Characterization & Purity Assessment cluster_Finalization Finalization & Documentation Bulk_Material Bulk Synthesized Material Identity Identity Confirmation (NMR, MS, FT-IR) Bulk_Material->Identity Initial Analysis Purity Purity & Content Assignment Identity->Purity Confirmed Identity Mass_Balance Mass Balance Approach (HPLC Purity + Water + Solvents + etc.) Purity->Mass_Balance Indirect Method qNMR_Method Quantitative NMR (qNMR) (Direct Content Assignment) Purity->qNMR_Method Direct Method Certified_Standard Certified Reference Standard (CRS) Mass_Balance->Certified_Standard Value Assigned qNMR_Method->Certified_Standard Value Assigned COA Certificate of Analysis (CoA) Certified_Standard->COA Documentation

Caption: Workflow for the certification of a chemical reference standard.

Comparative Methodologies for Purity & Content Assignment

Here, we compare the two predominant methods for assigning the certified value of a reference standard.

The Mass Balance Approach (Indirect Method)

This traditional method defines purity by subtracting the sum of all detected impurities from 100%. The primary component is not measured directly.

Purity = 100% - (% Chromatographic Impurities + % Water Content + % Residual Solvents + % Non-combustible Residue)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of this approach for determining chromatographic purity.

This protocol is designed based on the chemical properties of this compound.

Causality Behind Choices:

  • Column: A C18 stationary phase is chosen for its versatility in retaining the moderately nonpolar phenoxy-aromatic structure.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is critical. The carboxylic acid moiety on the analyte is acidic; analyzing it at a low pH (~2.5-3.0) suppresses its ionization, ensuring a single, non-ionized form interacts with the stationary phase. This results in sharp, symmetrical peaks, which are essential for accurate integration.[1]

  • Detector: UV detection is selected, likely at a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~230-254 nm), providing good sensitivity. A photodiode array (PDA) detector is preferred to assess peak purity across the spectrum.

Step-by-Step Methodology:

  • System Preparation:

    • Instrument: Agilent 1290 Infinity HPLC or equivalent.[2]

    • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 35 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/PDA at 235 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference material candidate at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Prepare a working solution by diluting the stock to 0.1 mg/mL.

  • Chromatographic Run (Gradient Elution):

    • 0-5 min: 10% B

    • 5-25 min: Ramp to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 10% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks. This value represents the chromatographic purity.

    • Separately determine water content (by Karl Fischer titration) and residual solvents (by Headspace GC-MS).

Quantitative NMR (qNMR) (Direct Method)

qNMR is a primary ratio method that directly measures the analyte's molar quantity relative to a certified internal standard of known purity.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, making it a powerful quantitative tool without the need for analyte-specific calibration curves.[5] This method is recognized by pharmacopeias, such as in USP General Chapter <761>.[3]

Causality Behind Choices:

  • Internal Standard (IS): The choice of IS is critical. Maleic acid is a common choice. Its protons appear as a sharp singlet in a region of the ¹H-NMR spectrum that is typically free from analyte signals. It must be of high purity, non-volatile, stable, and soluble in the same deuterated solvent as the analyte.[3][6]

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being quantified) is essential to ensure that all protons have fully relaxed back to their equilibrium state before the next pulse. This guarantees that the signal intensity is truly proportional to the number of protons, which is the fundamental basis of qNMR.

  • Solvent: Deuterated DMSO (DMSO-d6) is a good choice for acidic compounds as it can effectively solubilize both the analyte and many common internal standards.

Step-by-Step Methodology:

  • System Preparation:

    • Instrument: Bruker 400 MHz NMR spectrometer or higher.[6]

    • Solvent: DMSO-d6.

    • Internal Standard: Certified Maleic Acid.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound candidate material into a vial.

    • Accurately weigh approximately 5 mg of the certified Maleic Acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6 and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with the following key parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30-60 seconds.

      • Number of Scans: 8-16 (to achieve adequate signal-to-noise).

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal from the analyte (e.g., the methyl group protons) and the singlet from the internal standard (Maleic Acid).

    • Calculate the purity (P) using the following formula[4]:

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Head-to-Head Comparison: Mass Balance vs. qNMR

This table summarizes the key performance differences based on hypothetical but realistic data for a new reference standard batch.

ParameterMass Balance (HPLC-based)qNMR (Direct Method)Rationale & Insights
Purity/Content Value 99.2%99.15%Values are often close, but the confidence in the qNMR value is higher due to its direct nature.
Method of Assignment Indirect (100% - impurities)Direct (Ratio to a primary standard)The mass balance method assumes all impurities are detected and quantified, which may not be true for non-UV active or co-eluting species. qNMR is less susceptible to these errors.
Uncertainty Budget ± 0.5%± 0.15%The uncertainty in qNMR is typically lower because it involves fewer measurement steps (weighing, signal integration) compared to the cumulative errors from HPLC, KF, and GC in the mass balance approach.
Traceability Traceable to in-house methods and standards.Directly traceable to SI units via a certified internal standard.qNMR provides a higher level of metrological traceability, which is critical for primary reference standards.
Detects Amorphous Content NoYesqNMR quantifies only the molecule of interest, inherently accounting for any non-crystalline or amorphous forms that would not be detected by chromatographic methods.
Throughput Lower (Requires multiple analyses: HPLC, KF, GC)Higher (A single experiment can provide identity and content)qNMR can significantly simplify the certification process.[7]

Decision Framework for Standard Selection

The choice between a standard certified by mass balance versus one certified by qNMR depends on the application's criticality.

Standard_Selection_Framework Start Application Requirement? Critical Is it a Critical Application? (e.g., Primary Calibrator, Regulatory Filing, Clinical Trial Material Assay) Start->Critical Yes NonCritical Is it a Routine Application? (e.g., In-process Control, Early Discovery, Working Standard) Start->NonCritical No Select_qNMR Select qNMR-Certified Reference Standard Critical->Select_qNMR Requires highest accuracy and SI traceability Select_MassBalance Mass Balance-Certified Standard is Sufficient NonCritical->Select_MassBalance Cost-effective and fit-for-purpose

Caption: Decision tree for selecting a reference standard type.

Conclusion

For the analysis of this compound, both mass balance and qNMR methodologies can produce reliable reference standards. However, they are not equivalent.

  • Mass Balance-certified standards are suitable for many routine applications where a well-characterized material is needed. Their primary weakness lies in the indirect nature of the purity assignment, which relies on the assumption that all impurities have been identified and quantified.

  • qNMR-certified standards represent a higher metrological tier. The direct measurement of the analyte against a certified standard provides a more accurate, defensible, and SI-traceable value with a lower uncertainty. For critical applications such as use as a primary calibrator, in late-stage drug development, or for regulatory submissions, the use of a qNMR-certified reference standard is strongly recommended. It provides a self-validating system of the highest analytical integrity.

By understanding the principles and causality behind each certification method, researchers can make informed decisions, ensuring their analytical results are built on a foundation of accuracy and trust.

References

  • Title: Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Source: Waters Corporation URL: [Link]

  • Title: Determination of acidic herbicides in water using liquid chromatography-tandem quadrupole mass spectrometry with direct injection Source: Waters Corporation URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]

  • Title: Determination of acidic herbicides using liquid chromatography with pneumatically assisted electrospray ionization mass spectrometric and tandem mass spectrometric detection Source: PubMed URL: [Link]

  • Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: Governors State University / ACS Publications URL: [Link]

  • Title: Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS Source: MDPI URL: [Link]

  • Title: HPLC Methods for analysis of 2,4-D Source: HELIX Chromatography URL: [Link]

  • Title: Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil Source: EPA URL: [Link]

Sources

evaluating auxin-like activity of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating the Auxin-Like Activity of [4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization of the novel compound, this compound, as a potential auxin analog. We will explore the established principles of auxin biology and detail a suite of validated experimental protocols to rigorously assess its activity in comparison to benchmark compounds. This document is intended to serve as a practical, hands-on manual for researchers seeking to elucidate the biological function of new chemical entities in the realm of plant growth regulation.

Introduction: The Central Role of Auxins in Plant Biology

Auxins are a class of phytohormones that play a critical role in virtually every aspect of plant growth and development.[1][2] The primary endogenous auxin, Indole-3-acetic acid (IAA), orchestrates fundamental processes such as cell elongation, division, and differentiation.[1][2][3] These processes collectively govern phenomena like apical dominance, root formation, and tropic responses to environmental stimuli.[1][2]

Synthetic auxins, often more stable than their natural counterparts, have been instrumental in both agricultural applications as herbicides and as chemical probes to dissect the intricacies of auxin signaling.[1] These synthetic molecules, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), mimic the action of IAA, often with greater potency and persistence.[1] At low concentrations, they can stimulate growth, while at higher concentrations, they overwhelm the plant's homeostatic mechanisms, leading to uncontrolled growth and eventual death, a principle widely exploited for selective weed control.[4][5]

The core mechanism of auxin action involves the perception of the hormone by a family of F-box proteins, including TIR1 (Transport Inhibitor Response 1), which are components of an SCF E3 ubiquitin ligase complex.[1] Auxin binding promotes the degradation of Aux/IAA transcriptional repressor proteins, thereby de-repressing the expression of a vast array of auxin-responsive genes.[1] This signaling cascade is the primary driver of the physiological responses attributed to auxins.

This guide will focus on a systematic approach to determine if this compound exhibits auxin-like activity and to quantify its potency relative to established standards.

Comparative Benchmarking: The Standards for Auxin Activity

To provide a meaningful evaluation of our target compound, its activity must be compared against well-characterized auxins. The following compounds are selected as benchmarks due to their distinct roles and extensive documentation in the scientific literature.

CompoundChemical ClassPrimary RoleKey Characteristics
Indole-3-acetic acid (IAA) IndoleNatural PhytohormoneThe principal endogenous auxin in most plants; serves as the baseline for auxin activity but is susceptible to rapid metabolic degradation.[1][2][3]
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxycarboxylic acidSynthetic Auxin HerbicideA widely used selective herbicide that mimics IAA but with greater stability; its action is linked to the overstimulation of auxin-responsive pathways.[1][6]
2-Methyl-4-chlorophenoxyacetic acid (MCPA) Phenoxycarboxylic acidSynthetic Auxin HerbicideSimilar in structure and function to 2,4-D, it is another classic synthetic auxin used for broadleaf weed control.[1]

The Experimental Cascade: A Multi-tiered Approach to Evaluation

We propose a three-tiered experimental approach to comprehensively evaluate the auxin-like activity of this compound. This cascade progresses from whole-organism physiological assays to cellular and molecular-level investigations.

Tier 1: Physiological Assays

These classic bioassays provide a macroscopic view of auxin activity by measuring its effect on plant growth and development.

The stimulation of cell elongation is a hallmark of auxin activity. This assay utilizes the excised coleoptiles of etiolated seedlings (e.g., oat or barley), which are highly sensitive to exogenous auxins.

Experimental Rationale: Auxins promote the loosening of the plant cell wall, allowing for turgor-driven cell expansion. The degree of elongation of coleoptile segments in the presence of a test compound is directly proportional to its auxin activity.

Protocol:

  • Seed Germination: Germinate oat (Avena sativa) or barley (Hordeum vulgare) seeds in complete darkness at 25°C for 3-4 days to obtain etiolated seedlings with coleoptiles approximately 3-4 cm in length.[7][8]

  • Segment Excision: Under dim light, excise 5-10 mm segments from the region 5-10 mm below the coleoptile tip.[7] The apical tip, a source of endogenous auxin, should be discarded.[9]

  • Incubation: Float the segments in a buffered solution (e.g., 10 mM citrate-phosphate buffer, pH 6.6) containing a range of concentrations of the test compound and the benchmark auxins (IAA, 2,4-D, MCPA).[7] A control group with buffer only is essential.

  • Measurement: After a defined incubation period (e.g., 8-24 hours) in the dark, measure the final length of the coleoptile segments.[7][9]

  • Data Analysis: Calculate the percentage elongation relative to the initial length and plot a dose-response curve for each compound.

While auxins promote shoot elongation, they typically inhibit primary root elongation at higher concentrations. This differential response is another key indicator of auxin-like activity.

Experimental Rationale: The sensitivity of root tissues to auxin is much higher than that of shoots. Supraoptimal auxin concentrations disrupt the normal processes of cell division and elongation in the root apical meristem, leading to growth inhibition.[10][11]

Protocol:

  • Seed Sterilization and Germination: Surface-sterilize seeds of a model plant like Arabidopsis thaliana or cress and germinate them on a sterile, nutrient-free agar medium.[10]

  • Treatment Application: Once the primary root is a few millimeters long, transfer the seedlings to agar plates containing a concentration gradient of the test compound and benchmark auxins.

  • Growth and Measurement: Incubate the plates vertically for several days and measure the length of the primary root.

  • Data Analysis: Plot the root length as a function of compound concentration to determine the half-maximal inhibitory concentration (IC50) for each substance.[12]

Tier 2: Molecular Reporter Assay

To investigate the effect of the test compound on the canonical auxin signaling pathway, we will employ a widely used reporter system.

The DR5 promoter is a synthetic auxin-responsive promoter containing multiple repeats of an auxin response element (AuxRE).[13][14] This promoter is fused to a reporter gene, such as β-glucuronidase (GUS) or a fluorescent protein, allowing for the visualization and quantification of auxin-induced gene expression.

Experimental Rationale: Activation of the DR5 promoter is a direct consequence of the degradation of Aux/IAA repressors and the subsequent activation of auxin response factors (ARFs).[13] Therefore, the expression of the reporter gene serves as a proxy for the activation of the auxin signaling pathway.

Protocol:

  • Plant Material: Utilize transgenic Arabidopsis thaliana plants harboring the DR5::GUS or DR5::GFP reporter construct.

  • Treatment: Treat seedlings with various concentrations of the test compound and benchmark auxins.

  • Visualization and Quantification:

    • For DR5::GUS, perform histochemical staining to visualize the spatial pattern of auxin response.[12]

    • For DR5::GFP, use fluorescence microscopy to observe the reporter signal in living tissues.

    • Quantify the reporter signal using image analysis software or a fluorometer.

  • Data Analysis: Correlate the intensity of the reporter signal with the concentration of the applied compound.

Visualizing the Mechanisms and Workflows

To further clarify the concepts and procedures discussed, the following diagrams illustrate the auxin signaling pathway and the experimental workflows.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (this compound or benchmarks) TIR1 TIR1/AFB Auxin->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Targets for Degradation ARF ARF (Auxin Response Factor) AuxIAA->ARF Represses AuxRE AuxRE (Auxin Response Element) ARF->AuxRE Binds Gene Auxin-Responsive Genes Response Cellular Response (Elongation, Division) Gene->Response Transcription

Caption: The canonical auxin signaling pathway.

ExperimentalWorkflow cluster_tier1 Tier 1: Physiological Assays cluster_tier2 Tier 2: Molecular Reporter Assay cluster_data Data Analysis & Comparison Coleoptile Coleoptile Elongation Assay DoseResponse Dose-Response Curves Coleoptile->DoseResponse Root Root Growth Inhibition Assay IC50 IC50 Determination Root->IC50 DR5 DR5 Reporter Gene Assay ReporterQuant Reporter Quantification DR5->ReporterQuant Comparison Comparison to Benchmarks (IAA, 2,4-D, MCPA) DoseResponse->Comparison IC50->Comparison ReporterQuant->Comparison start Start: This compound start->Coleoptile start->Root start->DR5

Caption: Proposed experimental workflow for evaluation.

Anticipated Data and Interpretation

The successful execution of these experiments will yield quantitative data that can be summarized for comparative analysis.

Table 1: Hypothetical Physiological Activity Data

CompoundColeoptile Elongation (EC50, µM)Primary Root Inhibition (IC50, µM)
This compoundExperimental ValueExperimental Value
Indole-3-acetic acid (IAA)Experimental ValueExperimental Value
2,4-Dichlorophenoxyacetic acid (2,4-D)Experimental ValueExperimental Value
2-Methyl-4-chlorophenoxyacetic acid (MCPA)Experimental ValueExperimental Value

Table 2: Hypothetical Molecular Reporter Activity

CompoundDR5 Reporter Activation (Fold Change at 1 µM)
This compoundExperimental Value
Indole-3-acetic acid (IAA)Experimental Value
2,4-Dichlorophenoxyacetic acid (2,4-D)Experimental Value
2-Methyl-4-chlorophenoxyacetic acid (MCPA)Experimental Value

A strong positive result would be the observation that this compound induces coleoptile elongation, inhibits root growth, and activates the DR5 reporter in a dose-dependent manner, with a potency comparable to or exceeding that of the benchmark compounds. Conversely, a lack of activity in these assays would suggest that the compound does not function as a canonical auxin.

Conclusion

This guide outlines a rigorous and validated pathway for the comprehensive evaluation of this compound's potential auxin-like activity. By employing a multi-tiered approach that combines physiological and molecular techniques, researchers can obtain a clear and objective assessment of the compound's biological function. The comparison with established natural and synthetic auxins will provide crucial context for its potency and potential applications, whether in basic research as a novel molecular probe or in applied science as a new plant growth regulator.

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  • Singh, Z., Bains, G. S., & Singh, B. (2022). Comparative study of the auxins 2,4-D, fluroxypyr, dicamba, MCPA and hydrogen sulphide to inhibit postharvest calyx senescence and maintain internal quality of Valencia oranges. Journal of Crop Improvement, 36(4), 543-558. Available from: [Link]

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  • Singh, Z., Bains, G. S., & Singh, B. (2022). Comparative study of the auxins 2,4-D, fluroxypyr, dicamba, MCPA and hydrogen sulphide to inhibit postharvest calyx senescence and maintain internal quality of Valencia oranges. Journal of Crop Improvement, 36(4), 543-558. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.